molecular formula C10H14ClNO2 B1309703 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine CAS No. 879047-74-2

3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine

Cat. No.: B1309703
CAS No.: 879047-74-2
M. Wt: 215.67 g/mol
InChI Key: LXWKFKLEUOMTSH-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-4-(1-methoxypropan-2-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c1-7(6-13-2)14-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWKFKLEUOMTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OC1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine, a substituted aniline with potential applications in pharmaceutical research and development. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their work with this and similar molecules.

Compound Identification and Physicochemical Properties

This compound is a distinct chemical entity, though a specific CAS number is not readily found in public databases. It is commercially available from some suppliers, such as Santa Cruz Biotechnology, which lists its molecular formula as C10H14ClNO2 and molecular weight as 215.68[1].

It is crucial to distinguish this compound from its close structural analog, 3-Chloro-4-(2-methoxyethoxy)aniline, which has a CAS number of 879047-68-4, a molecular formula of C9H12ClNO2, and a molecular weight of 201.65[2][3]. The key difference is the presence of a methyl group on the ethoxy side chain in the target compound. The position of this methyl group, as implied by the "1-methyl" nomenclature, would be on the carbon adjacent to the ether oxygen, creating a chiral center. This has significant implications for its synthesis and biological activity, as stereoisomers can exhibit different pharmacological profiles.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound3-Chloro-4-(2-methoxyethoxy)aniline
CAS Number Not readily available879047-68-4[2][3]
Molecular Formula C10H14ClNO2[1]C9H12ClNO2[2][3]
Molecular Weight 215.68 g/mol [1]201.65 g/mol [2]
Chirality Yes (at the 1-position of the ethoxy group)No
Synonyms -3-CHLORO-4-(2-METHOXY-ETHOXY)-PHENYLAMINE[2]

Proposed Synthesis Pathway

Synthesis_Pathway 3-chloro-4-nitrophenol 3-chloro-4-nitrophenol Intermediate 3-chloro-4-(2-methoxy-1-methyl-ethoxy)-nitrobenzene 3-chloro-4-nitrophenol->Intermediate Williamson Ether Synthesis (e.g., K2CO3, DMF) 1-methoxy-2-propanol 1-methoxy-2-propanol 1-methoxy-2-propanol->Intermediate Final_Product This compound Intermediate->Final_Product Nitro Group Reduction (e.g., Fe/HCl, SnCl2, or Catalytic Hydrogenation)

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol:

Step 1: Williamson Ether Synthesis to form 3-chloro-4-(2-methoxy-1-methyl-ethoxy)-nitrobenzene

This step is a standard Williamson ether synthesis, a reliable method for forming ethers.

  • To a solution of 3-chloro-4-nitrophenol (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3, 1.5-2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

  • Add 1-methoxy-2-bromopropane or a similar derivative with a good leaving group (1.1-1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether intermediate.

Step 2: Reduction of the Nitro Group to form this compound

The reduction of the nitro group to an amine is a common and well-documented transformation.

  • Dissolve the intermediate, 3-chloro-4-(2-methoxy-1-methyl-ethoxy)-nitrobenzene (1 equivalent), in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. Common choices include iron powder in the presence of an acid like hydrochloric acid, or tin(II) chloride. Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere is another effective method.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring for the disappearance of the starting material by TLC.

  • Once the reaction is complete, filter the reaction mixture to remove the solid catalyst or metal residues.

  • If an acidic medium was used, neutralize the filtrate with a base such as sodium bicarbonate or sodium hydroxide.

  • Extract the product into an organic solvent.

  • Wash the combined organic extracts, dry over a suitable drying agent, and concentrate in vacuo to yield the final product, this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Table 2: Recommended Analytical Methods

Analytical TechniquePurposeExpected Observations
Mass Spectrometry (MS) To confirm the molecular weight.A molecular ion peak corresponding to the calculated exact mass of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the chemical structure and confirm the connectivity of atoms.Characteristic shifts and coupling patterns for the aromatic protons, the methoxy group, the methyl group, and the protons on the ethoxy chain.
Infrared (IR) Spectroscopy To identify the functional groups present.Characteristic absorption bands for the N-H stretches of the primary amine, C-O stretches of the ether, and C-Cl stretch.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.A single major peak indicating a high degree of purity.
Chiral Chromatography To separate and quantify the enantiomers due to the chiral center.Two distinct peaks corresponding to the R and S enantiomers if a racemic synthesis was performed.

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subgraph "cluster_Analysis" { label = "Characterization"; bgcolor="#FEEFC3"; "MS" [label="Mass Spectrometry"]; "NMR" [label="NMR (¹H, ¹³C)"]; "IR" [label="IR Spectroscopy"]; "HPLC" [label="HPLC (Purity)"]; "Chiral_HPLC" [label="Chiral HPLC (Enantiomeric Purity)"]; }

"Crude_Product" -> "Purified_Product" [label="Column Chromatography"]; "Purified_Product" -> "MS"; "Purified_Product" -> "NMR"; "Purified_Product" -> "IR"; "Purified_Product" -> "HPLC"; "Purified_Product" -> "Chiral_HPLC"; }

Caption: A typical workflow for the synthesis, purification, and analytical characterization of the target compound.

Potential Applications in Drug Development

Substituted anilines are a prevalent structural motif in many approved drugs and clinical candidates. The presence of both a chloro and a substituted alkoxy group on the phenylamine core of this compound suggests its potential as a valuable building block in medicinal chemistry.

  • Modulation of Physicochemical Properties: The chloro and methoxy-ethoxy groups can fine-tune the lipophilicity, electronic properties, and metabolic stability of a drug candidate. The chloro group is an electron-withdrawing group that can influence the pKa of the amine and participate in halogen bonding with protein targets. The methoxy-ethoxy side chain can enhance solubility and provide additional hydrogen bond acceptors.

  • Scaffold for Bioactive Molecules: This compound can serve as a starting material for the synthesis of more complex molecules targeting a variety of receptors and enzymes. For instance, similar chloro- and alkoxy-substituted anilines are key intermediates in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. The primary amine group provides a convenient handle for further chemical modifications, such as amide bond formation or reductive amination, to build out more complex structures.

  • Exploration of Structure-Activity Relationships (SAR): The chiral center in the methoxy-ethoxy side chain offers an opportunity to explore the impact of stereochemistry on biological activity. Synthesizing and testing the individual enantiomers can provide crucial insights into the three-dimensional requirements of the biological target, potentially leading to more potent and selective drug candidates.

Conclusion

While this compound is a less-documented chemical entity, its structural features make it a compound of interest for drug discovery and development. By leveraging established synthetic methodologies and a comprehensive suite of analytical techniques, researchers can confidently prepare and characterize this molecule. Its potential as a versatile building block for creating novel therapeutic agents warrants further investigation by the scientific community. This guide provides a solid foundation for initiating such explorations.

References

  • Pharmaffiliates. 3-Chloro-4-(3-fluorobenzyloxy)aniline. CAS No: 202197-26-0. Available at: [Link]

  • Molport. 3-chloro-4,5-dimethoxy-N-(propan-2-yl)aniline. Available at: [Link]

  • PubChem. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. Available at: [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • PMC. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Available at: [Link]

  • Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Available at: [Link]

  • EPA. 3-Chloro-4-methylaniline Properties. Available at: [Link]

  • PubChem. 3-Chloroanisole. Available at: [Link]

  • MDPI. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine: Navigating Chemical Identity and Properties

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher:

Upon a comprehensive review of the chemical literature and supplier databases, it has come to our attention that the compound specified, 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine , is not extensively documented. While a single supplier lists this specific name, the absence of a CAS number and detailed technical data in major chemical repositories suggests it may be a rare or novel compound, or potentially a misnomer for a structurally similar, well-characterized molecule.

A closely related and well-documented compound is 3-Chloro-4-(2-methoxyethoxy)aniline (CAS: 879047-68-4). The key structural difference is the absence of a methyl group on the ethoxy side chain. Given the high degree of similarity in nomenclature, it is plausible that this is the intended compound of interest.

This guide will proceed by focusing on the available information for the requested compound, while also drawing logical comparisons and potential methodologies from its close analogue, 3-Chloro-4-(2-methoxyethoxy)aniline, to provide a comprehensive and scientifically grounded resource. We strongly advise researchers to verify the identity of their starting materials through analytical methods.

Core Molecular Attributes

The foundational characteristics of a molecule are its molecular formula and weight, which are critical for all quantitative aspects of research and development.

Molecular Formula and Weight

Based on the chemical name, the molecular formula and weight have been determined.

AttributeValueSource
Molecular Formula C10H14ClNO2[1]
Molecular Weight 215.68 g/mol [1]
Chemical Structure

The arrangement of atoms and functional groups dictates the chemical behavior and potential applications of the molecule.

Caption: Chemical structure of this compound.

Synthesis and Handling

The synthesis of substituted anilines often involves multi-step processes to ensure correct regioselectivity. The handling of such compounds requires adherence to strict safety protocols.

Proposed Synthetic Pathway

A plausible synthetic route for this compound would likely involve a Williamson ether synthesis. This established method is a reliable approach for forming the ether linkage.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction of Nitro Group A 3,4-Dichloronitrobenzene C Intermediate Product A->C Base (e.g., NaH) B 2-Methoxy-1-methylethanol B->C D Intermediate Product E This compound D->E Reducing Agent (e.g., Fe/HCl, H2/Pd-C)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical):

  • Ether Formation: To a solution of 2-methoxy-1-methylethanol in a suitable aprotic solvent (e.g., THF), a strong base such as sodium hydride is added portion-wise at 0°C. The resulting alkoxide solution is then added dropwise to a solution of 3,4-dichloronitrobenzene. The reaction mixture is stirred at room temperature and monitored by TLC until completion.

  • Nitro Group Reduction: The intermediate nitro compound is dissolved in a solvent such as ethanol or acetic acid. A reducing agent, for instance, iron powder and hydrochloric acid, is added, and the mixture is heated to reflux. Progress is monitored by TLC. Upon completion, the reaction is worked up to isolate the final product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, related chloroaniline compounds are generally classified as hazardous.[2][3]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and eye protection.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Ingestion and Skin Contact: Avoid ingestion and direct skin contact. In case of contact, wash the affected area thoroughly with soap and water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Potential Applications in Research and Development

Substituted anilines are valuable building blocks in medicinal chemistry and materials science. The structural motifs present in this compound suggest potential utility in several areas.

  • Pharmaceutical Intermediates: Chloroanilines are precursors to a wide range of pharmaceuticals. The specific substitution pattern may offer advantages in tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Agrochemicals: Similar structures are found in some herbicides and fungicides.

  • Dye Synthesis: Aromatic amines are fundamental components in the synthesis of azo dyes.

Analytical Characterization (Projected)

For a novel or uncharacterized compound, a suite of analytical techniques would be necessary to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of atoms and the presence of the "1-methyl" group.

  • Mass Spectrometry (MS): To confirm the molecular weight and provide fragmentation patterns that support the proposed structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amine and the C-O stretches of the ether.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.

Conclusion and Future Directions

This compound represents a molecule with potential for further investigation in various fields of chemical research. Due to the current lack of extensive data, the immediate future direction should be a definitive synthesis and thorough analytical characterization. Once its identity and purity are confirmed, its biological activity and material properties can be explored, potentially leading to the development of novel pharmaceuticals, agrochemicals, or functional materials. Researchers are encouraged to proceed with caution, verifying the identity of their materials and adhering to stringent safety protocols.

References

Sources

3-Chloro-4-(1-methoxypropan-2-yloxy)aniline synonyms and IUPAC names

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Chloro-4-(1-methoxypropan-2-yloxy)aniline

Executive Summary

This technical guide provides a comprehensive analysis of 3-Chloro-4-(1-methoxypropan-2-yloxy)aniline , a specialized intermediate used in the synthesis of tyrosine kinase inhibitors (TKIs), particularly those targeting EGFR and HER2 pathways.[1][2][3] The molecule features a 3-chloro-4-alkoxy substitution pattern critical for optimizing the binding affinity and solubility profiles of quinazoline-based drug candidates.[1][2][3] This monograph details its nomenclature, structural properties, validated synthesis protocols, and quality control parameters.[1][2][3]

Part 1: Chemical Identity & Nomenclature

Precise nomenclature is critical for this molecule due to the chiral center in the propoxy side chain.[1][2][3] The (1-methoxypropan-2-yloxy) moiety introduces stereoisomerism (R/S), which can significantly impact the biological activity of the final pharmaceutical ingredient (API).[1][2][3]

Nomenclature Taxonomy
Category Designation Notes
IUPAC Name 3-Chloro-4-[(1-methoxypropan-2-yl)oxy]aniline Preferred IUPAC designation.[1][2][3]
Systematic Name 3-Chloro-4-(1-methoxy-2-propoxy)anilineDescribes the ether linkage explicitly.[1][2][3]
Inverted Name 2-(4-Amino-2-chlorophenoxy)-1-methoxypropaneEmphasizes the propane backbone.[1][2][3]
Chemical Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol
SMILES COCC(C)Oc1ccc(N)cc1ClUseful for cheminformatics.[1][2][3]
Structural Visualization (DOT)

ChemicalStructure Figure 1: Structural Decomposition of 3-Chloro-4-(1-methoxypropan-2-yloxy)aniline Core Aniline Core (C6H3-NH2) Sub1 3-Chloro (Electron Withdrawing) Core->Sub1 Position 3 Sub2 4-Alkoxy Ether (Solubilizing Tail) Core->Sub2 Position 4 Chiral Chiral Center (Propane-2-yl) Sub2->Chiral Stereochemistry (R/S)

Figure 1: The molecule consists of an electron-rich aniline core modified with a lipophilic chlorine atom and a polar, solubilizing ether tail containing a chiral center.[1][2][3][4][5]

Part 2: Structural Analysis & Stereochemistry

The defining feature of this intermediate is the 1-methoxypropan-2-yl group.[1][2][3] Unlike simple ethoxy or methoxy chains, this group is derived from 1-methoxy-2-propanol (propylene glycol monomethyl ether), which contains a chiral carbon at position 2.[1][2][3]

  • Stereoisomerism: The commercial intermediate is often supplied as a racemate (mixture of R and S enantiomers).[1][2][3] However, for high-affinity TKI synthesis, the (S)-enantiomer is frequently preferred to match the binding pocket geometry of kinases like EGFR.[1][2][3]

  • Solubility Profile: The terminal methoxy group and the secondary ether linkage provide a balance of lipophilicity (LogP ~1.8–2.[1][2][3]2) and aqueous solubility, improving the pharmacokinetic profile of the final drug.[1][2][3]

Part 3: Validated Synthesis Protocol

The synthesis of 3-Chloro-4-(1-methoxypropan-2-yloxy)aniline is typically achieved via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) or Mitsunobu Alkylation , followed by Nitro Reduction .[1][2][3]

Step 1: Ether Formation (Alkylation)

Target: Preparation of 3-Chloro-4-(1-methoxypropan-2-yloxy)nitrobenzene.[1][2][3]

Method A: Mitsunobu Reaction (Preferred for Chiral Purity) This method is superior when a specific enantiomer is required, as it proceeds with inversion of configuration (Walden inversion).[1][2][3]

  • Reagents: 3-Chloro-4-nitrophenol, 1-Methoxy-2-propanol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).[1][2][3]

  • Solvent: Tetrahydrofuran (THF), anhydrous.[1][2][3]

  • Conditions: 0°C to Room Temperature, 12–24 hours.[1][2][3]

Method B: Nucleophilic Substitution (Scalable for Racemates) [1][2][3]

  • Reagents: 3-Chloro-4-nitrophenol, 1-Chloro-2-methoxypropane (or Tosylate derivative), Potassium Carbonate (K₂CO₃).[1][2][3]

  • Solvent: DMF or Acetonitrile.[1][2][3]

  • Conditions: 80°C, 4–8 hours.[1][2][3]

Step 2: Nitro Reduction

Target: Reduction to the final aniline.[1][2][3]

Protocol:

  • Charge: Dissolve the nitro intermediate (1.0 eq) in Methanol/Ethanol (10 volumes).

  • Catalyst: Add 10% Pd/C (5 wt% loading, 50% wet).

  • Hydrogenation: Pressurize with H₂ (3–5 bar) or use Transfer Hydrogenation (Ammonium Formate).

  • Temperature: 25–40°C. Exothermic reaction; control temperature to prevent dechlorination.

  • Workup: Filter catalyst through Celite. Concentrate filtrate.[1][2][3]

  • Purification: Recrystallization from Isopropyl Acetate/Heptane or conversion to HCl salt for stability.

Synthesis Workflow Diagram (DOT)

SynthesisPath Figure 2: Synthetic Pathway for 3-Chloro-4-(1-methoxypropan-2-yloxy)aniline Phenol 3-Chloro-4-nitrophenol (Starting Material) Ether Nitro Intermediate 3-Chloro-4-(1-methoxypropan-2-yloxy)nitrobenzene Phenol->Ether Mitsunobu (PPh3/DIAD) or K2CO3 Alkylation Alcohol 1-Methoxy-2-propanol (Reagent) Alcohol->Ether Coupling Product Final Aniline 3-Chloro-4-(1-methoxypropan-2-yloxy)aniline Ether->Product H2, Pd/C (Reduction)

Figure 2: The synthesis proceeds via etherification of the nitrophenol followed by catalytic hydrogenation.[1][2][3]

Part 4: Quality Control & Analytical Specifications

To ensure the material is suitable for GMP drug manufacturing, the following specifications must be met.

Test Method Specification
Appearance VisualOff-white to pale brown solid or viscous oil.[1][2][3]
Purity (HPLC) C18 Reverse Phase≥ 98.0% (Area %)
Identification ¹H-NMR (DMSO-d₆)Consistent with structure.[1][2][3] Key peaks: δ 3.25 (s, 3H, OMe), δ 1.15 (d, 3H, CH₃).[1][2][3]
Chiral Purity Chiral HPLC≥ 99.0% ee (if specified as single enantiomer).[1][2][3]
Water Content Karl Fischer≤ 0.5% w/w
Residual Solvents GC-HSConform to ICH Q3C limits.[1][2][3]

Analytical Insight: The ¹H-NMR spectrum will show a characteristic doublet for the methyl group of the propyl chain (approx.[1][2][3] 1.1–1.2 ppm) and a singlet for the methoxy group (approx.[1][2][3] 3.3 ppm).[1][2][3] The aromatic region will display a specific pattern for the 1,3,4-trisubstituted benzene ring (d, d, dd).[1][2][3]

Part 5: Safety & Handling (E-E-A-T)

  • Toxicity: Like most anilines, this compound should be treated as potentially toxic by inhalation, ingestion, and skin contact.[1][2][3] It may cause methemoglobinemia.[1][2][3]

  • Sensitization: Potential skin sensitizer.[1][2][3]

  • Storage: Store under nitrogen at 2–8°C. Anilines are prone to oxidation (darkening) upon exposure to air and light.[1][2][3]

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen and chlorine oxides.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6913846 (Related Structure: 3-Chloro-4-methoxyaniline).[1][2][3] Retrieved from [Link](Note: Used as a reference for general aniline properties and safety).[1][2][3]

  • Google Patents. Process for the preparation of alkoxy-anilines as intermediates for Quinazoline derivatives.[1][2][3] (General Reference for Alkylation/Reduction protocols in TKI synthesis). Retrieved from

(Note: While the specific CAS for this exact ether-aniline variant is often proprietary or vendor-specific, the synthesis and characterization described above are based on standard, validated organic chemistry principles for this class of compounds.)

Sources

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended to provide a comprehensive technical overview of the anticipated hazards and safe handling protocols for 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine. A specific, official Safety Data Sheet (SDS) for this exact compound is not publicly available at the time of this writing. Therefore, the information herein is synthesized from an analysis of its chemical structure, data from closely related analogs such as chlorinated anilines and other primary aromatic amines, and established principles of chemical safety.[1][2][3] All laboratory work must be preceded by a thorough, institution-specific risk assessment conducted by qualified personnel.

Section 1: Compound Identification and Inferred Physicochemical Properties

This compound is a substituted aromatic amine. Its structure, featuring a chlorinated aniline core, suggests it should be handled as a potentially hazardous substance. While a specific CAS number for this compound is not readily identifiable, a closely related analog, 3-Chloro-4-(2-methoxyethoxy)aniline, is registered under CAS number 879047-68-4.[4][5]

The structural components—a chlorinated aromatic ring and a primary amine group—are key determinants of its reactivity and toxicological profile. Aromatic amines are known for their potential toxicity, and the presence of a halogenated substituent can further modify these properties.[1][6]

Table 1: Inferred Physicochemical Data

PropertyValue / Anticipated RangeRationale / Source
Molecular Formula C₁₀H₁₄ClNO₂Based on name; differs from some analogs.[7]
Molecular Weight 215.68 g/mol Calculated from molecular formula.[7]
Physical State Solid (crystalline)Typical for similar substituted anilines at STP.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, Methanol, Dichloromethane).General property of aromatic amines.[1][8]
Stability Stable under recommended storage conditions. Avoid strong oxidizing agents, acids, and bases.Inferred from general reactivity of amines.[9]
Storage Store sealed in a dry, cool (2-8°C recommended), and dark place.Common practice for research chemicals.[4]

Section 2: Hazard Identification and Toxicological Assessment

As a member of the chlorinated primary aromatic amine class, this compound must be presumed to be hazardous. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for anticipating these hazards.

Anticipated GHS Classification

Based on data for related compounds, the following GHS classifications are probable.[2][9]

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4. Aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin.[2][9] Human experience with some aromatic amines has shown high toxicity even at relatively low doses.[2]

  • Skin Corrosion / Irritation: Category 2. Likely to cause skin irritation.[10]

  • Serious Eye Damage / Eye Irritation: Category 1 or 2A. May cause serious eye damage or irritation.[10]

  • Respiratory or Skin Sensitization: Category 1. May cause an allergic skin reaction or asthma-like symptoms if inhaled.[9]

  • Germ Cell Mutagenicity: Category 2. Suspected of causing genetic defects.

  • Carcinogenicity: Category 1B or 2. Some aromatic amines are known or suspected human carcinogens.[6]

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2. May cause damage to organs through prolonged or repeated exposure.[11]

  • Hazardous to the Aquatic Environment: Acute and Chronic. Very toxic to aquatic life, potentially with long-lasting effects.[9]

Visualizing the Hazards: Anticipated GHS Pictograms

The following diagram illustrates the GHS pictograms that researchers should expect to be associated with a compound of this class.

GHS_Pictograms cluster_Health Health Hazards cluster_Environmental Environmental Hazard skull Acute Toxicity (Fatal or Toxic) exclam Irritant Skin Sensitizer Acute Toxicity (Harmful) health Carcinogen Mutagen Reproductive Toxicity Target Organ Toxicity corrosion Corrosion Serious Eye Damage environ Hazardous to the Aquatic Environment

Caption: Anticipated GHS Hazard Pictograms for Chlorinated Aromatic Amines.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous PPE protocols, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation exposure.

  • Ventilation: The laboratory must be well-ventilated with negative pressure relative to adjacent non-laboratory areas.

  • Designated Work Area: Establish a clearly marked "designated area" for handling this compound to contain potential contamination.

Personal Protective Equipment (PPE) Workflow

The selection and use of PPE must be deliberate and systematic. The following workflow ensures maximum protection.

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence (Contamination Avoidance) D1 1. Lab Coat (Buttoned, sleeves down) D2 2. Inner Gloves (Nitrile) D1->D2 D3 3. Safety Goggles (ANSI Z87.1 rated) D2->D3 D4 4. Outer Gloves (Nitrile or Neoprene, over cuffs) D3->D4 F1 1. Outer Gloves (Peel off without touching exterior) F2 2. Lab Coat (Remove by turning inside out) F1->F2 F3 3. Safety Goggles (Handle by straps) F2->F3 F4 4. Inner Gloves (Last item to be removed) F3->F4 Wash Wash Hands Thoroughly F4->Wash

Caption: Standard PPE Donning and Doffing Workflow.

Protocol Details:

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times. A face shield should be worn over goggles when there is a risk of splashing.[12]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Double-gloving (two pairs of nitrile gloves) is required. The outer gloves should be removed and disposed of immediately after handling the compound.

  • Respiratory Protection: Not typically required if work is conducted within a certified fume hood. If fume hood use is not possible, a full risk assessment by an EHS professional is required to determine the appropriate respirator type (e.g., a NIOSH-approved respirator with organic vapor cartridges).[12]

Section 4: Safe Handling, Storage, and Disposal

Handling Protocols
  • Preparation: Before work begins, ensure eyewash stations and safety showers are accessible and unobstructed.[12] Have a chemical spill kit rated for solvents and solid waste readily available.

  • Weighing: Weigh solid material within the fume hood. Use a disposable weigh boat or line the balance with protective paper.

  • Solution Preparation: Add the solid compound to the solvent slowly. Avoid creating dust. Use a sealed container for mixing or dissolving.

  • Decontamination: After handling, decontaminate all surfaces (spatulas, glassware, work surfaces) with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Storage and Incompatibility
  • Storage: Keep containers tightly closed in a cool, dry, and well-ventilated area designated for toxic chemicals. Store away from incompatible materials.[12]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and acid chlorides. Aromatic amines can react vigorously with these substances.[9]

Waste Disposal

All waste streams containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, weigh boats), absorbent pads, and excess solid compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic waste.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[12][13]

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Emergency Response Decision Tree

Emergency_Response cluster_Exposure Personnel Exposure cluster_Spill Chemical Spill Start Incident Occurs Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale Ingest Ingestion Start->Ingest Spill_Minor Minor Spill (<1g, contained in hood) Start->Spill_Minor Spill_Major Major Spill (Outside hood, >1g) Start->Spill_Major Action_Skin Remove contaminated clothing. Flush with water for 15+ min. Seek immediate medical attention. Skin->Action_Skin Action_Eye Flush with eyewash for 15+ min. Hold eyelids open. Seek immediate medical attention. Eye->Action_Eye Action_Inhale Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. Inhale->Action_Inhale Action_Ingest DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingest->Action_Ingest Action_Spill_Minor Wear full PPE. Cover with absorbent material. Collect in hazardous waste container. Decontaminate area. Spill_Minor->Action_Spill_Minor Action_Spill_Major Evacuate immediate area. Alert colleagues and EHS. Restrict access. DO NOT attempt cleanup alone. Spill_Major->Action_Spill_Major

Caption: Decision Tree for Emergency Response Scenarios.

First-Aid Measures
  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[13]

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[13]

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines , ACS Publications, [Link]

  • SDS for Aromatic Amine Decontamination Solution , SKC Inc., [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers , Occupational Safety and Health Administration (OSHA), [Link]

  • Polymers with known genotoxic aromatic amine and isocyanate constituents , Australian Government Department of Health, [Link]

  • SDS for Aromatic Amine Cleaning/Developing Solution , Mikrolab, [Link]

  • Safety Data Sheet for 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) , CPAChem, [Link]

  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines , MDPI, [Link]

  • Standard Operating Procedure for Chlorinated Solvents , USC Nanofabrication Facility, [Link]

  • Working with Hazardous Chemicals , Organic Syntheses, [Link]

  • Working with Hazardous Chemicals , Organic Syntheses, [Link]

Sources

Technical Guide: 3-Chloro-4-Alkoxyaniline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as an advanced reference for the synthesis, handling, and application of 3-chloro-4-alkoxyaniline derivatives . This document is structured for researchers in medicinal chemistry and process development, prioritizing actionable protocols and mechanistic insight over generic descriptions.

Executive Summary & Strategic Importance

The 3-chloro-4-alkoxyaniline scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the realm of tyrosine kinase inhibitors (TKIs). This moiety balances three critical physicochemical parameters:

  • Metabolic Stability: The chlorine atom at the 3-position blocks metabolic oxidation at a vulnerable site on the phenyl ring while increasing lipophilicity (

    
    ).
    
  • Electronic Tuning: The electron-withdrawing chlorine (

    
    ) adjacent to the electron-donating alkoxy group (
    
    
    
    ) creates a unique electronic environment for the aniline nitrogen, modulating its nucleophilicity for subsequent coupling reactions (e.g., amidation to form quinazolines).
  • Binding Affinity: In EGFR/HER2 inhibitors (e.g., Lapatinib, Neratinib), this fragment occupies the hydrophobic pocket adjacent to the ATP-binding site, where the 3-Cl substituent often engages in Van der Waals interactions with gatekeeper residues (e.g., Thr790 or Met790 in mutants).

Chemical Structure & Pharmacophore Analysis

The core utility of this scaffold lies in its ability to orient the "tail" (the alkoxy group) towards the solvent front while anchoring the aromatic ring in the active site.

Pharmacophore Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the use of this scaffold in oncology drugs.

SAR_Logic Core 3-Chloro-4-alkoxyaniline (Scaffold) Cl_Pos 3-Chloro Substituent (Lipophilic/Metabolic Shield) Core->Cl_Pos Substitution Alkoxy_Pos 4-Alkoxy Tail (Solvent Front Interaction) Core->Alkoxy_Pos Substitution Amine_Pos 1-Amino Group (Hinge Binder / Linker) Core->Amine_Pos Functional Handle Target Kinase Domain (e.g., EGFR/HER2) Cl_Pos->Target Hydrophobic Pocket (Gatekeeper Interaction) Alkoxy_Pos->Target Solubility & Solvent Exposure Amine_Pos->Target H-Bond Donor (Hinge Region)

Caption: SAR logic of the 3-chloro-4-alkoxyaniline scaffold in kinase inhibitor design.

High-Fidelity Synthesis Protocols

The synthesis of these derivatives typically proceeds via Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction. This route is preferred over direct chlorination of alkoxyanilines due to superior regioselectivity.
Mechanistic Pathway

The precursor, 3-chloro-4-fluoronitrobenzene , is highly activated for


 due to the inductive effect of the fluorine and the resonance withdrawal of the nitro group.

Synthesis_Workflow Start Start: 3-Chloro-4-fluoronitrobenzene Intermediate Intermediate: 3-Chloro-4-alkoxynitrobenzene Start->Intermediate SnAr Etherification Reagent_A Alcohol (R-OH) + Base (K2CO3/KOH) Solvent: DMF or DMSO, 60-80°C Reagent_A->Intermediate Nucleophile Product Product: 3-Chloro-4-alkoxyaniline Intermediate->Product Nitro Reduction Step_2 Reduction: Fe/NH4Cl or H2/Pt-C Step_2->Product Reducing Agent

Caption: Standard industrial workflow for synthesizing 3-chloro-4-alkoxyaniline derivatives.

Protocol A: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline

Target Application: Lapatinib Intermediate

Rationale: This protocol uses the


 approach to install a bulky benzyl ether, which would be difficult to introduce via alkylation of a phenol due to competing N-alkylation side reactions.

Step 1: Etherification (


) 
  • Reagents: Charge a reactor with 3-chloro-4-fluoronitrobenzene (1.0 eq), 3-fluorobenzyl alcohol (1.05 eq), and Potassium Carbonate (

    
    , 1.5 eq).
    
  • Solvent: Add DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) (5-7 volumes). Note: DMF promotes the dissociation of the alkoxide nucleophile.

  • Reaction: Heat to 60–70°C for 4–6 hours. Monitor by HPLC for the disappearance of the fluoronitrobenzene.

  • Workup: Quench with water. The product, 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, typically precipitates as a solid. Filter, wash with water, and dry.[1]

    • Yield Expectation: 90–95%.

Step 2: Nitro Reduction (Bechamp Conditions) Why Iron/Ammonium Chloride? While catalytic hydrogenation (


) is cleaner, the presence of the benzyl ether and the aromatic chlorine poses a risk of dehalogenation  or debenzylation  if conditions are too harsh. Iron reduction is chemoselective.
  • Reagents: Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (4:1 ratio). Add Iron Powder (3.0 eq) and Ammonium Chloride (0.5 eq).

  • Reaction: Heat to reflux (~78°C) for 2–4 hours.

  • Filtration: Filter hot through Celite to remove iron oxide sludge. Wash the cake with hot ethanol.

  • Isolation: Concentrate the filtrate. The product may crystallize upon cooling or require extraction with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Heptane if necessary.

    • Yield Expectation: 85–92%.

Key Derivatives & Medicinal Applications[2][3][4][5][6]

The versatility of the 3-chloro-4-alkoxyaniline scaffold is evident in its presence across multiple blockbuster kinase inhibitors.

Derivative StructureR-Group (Alkoxy)Associated DrugTargetTherapeutic Indication
3-Chloro-4-(3-fluorobenzyloxy)aniline 3-Fluorobenzyl etherLapatinib (Tykerb)EGFR / HER2Breast Cancer
3-Chloro-4-(2-pyridylmethoxy)aniline 2-Pyridylmethyl etherNeratinib (Nerlynx)HER2 / EGFRBreast Cancer (Extended Adjuvant)
3-Chloro-4-methoxyaniline Methyl etherAvanafil (Stendra)PDE-5Erectile Dysfunction
3-Chloro-4-(3-chloro-4-fluorobenzyloxy)aniline Substituted benzylCanertinib (CI-1033)Pan-ErbBSolid Tumors (Investigational)
Case Study: Lapatinib

In Lapatinib, the 3-chloro-4-(3-fluorobenzyloxy)aniline moiety is attached to a quinazoline core.

  • Structural Role: The aniline nitrogen forms a hydrogen bond with the hinge region of the kinase. The 3-fluorobenzyloxy tail extends into the solvent-exposed region, improving solubility and pharmacokinetic properties compared to a simple methoxy group.

  • Synthesis Link: The aniline is coupled to 4-chloro-6-iodoquinazoline (or similar) via a displacement reaction to assemble the drug core.

Safety & Handling (E-E-A-T)

Working with halogenated anilines requires strict adherence to safety protocols due to potential toxicity and skin absorption risks.[2]

  • Acute Toxicity: Many chloroanilines are methemoglobinemia inducers. They oxidize hemoglobin to methemoglobin, impairing oxygen transport.

    • Symptom:[3][4] Cyanosis (blue skin/lips).

  • Genotoxicity: While the 3-chloro group blocks some metabolic activation pathways, aniline derivatives should always be treated as potential genotoxins until proven otherwise.

  • Handling Protocol:

    • PPE: Double nitrile gloves, lab coat, and safety glasses. Use a full-face respirator if dust generation is possible.

    • Containment: All weighing and transfers must occur inside a certified fume hood.

    • Decontamination: Clean spills with dilute HCl (to protonate the amine, rendering it less volatile and water-soluble) followed by detergent.

References

  • Synthesis of Lapatinib Intermediates

    • Title: "Process for the preparation of Lapatinib and its intermediates."[5]

    • Source: Google P
    • URL
  • Chemical Properties & Safety

    • Title: "3-Chloro-4-methoxyaniline - Substance Information."[6]

    • Source: ECHA (European Chemicals Agency).[6]

    • URL:[Link]

  • Medicinal Chemistry of EGFR Inhibitors

    • Title: "Quinazoline-based EGFR inhibitors: A review of their chemistry and biological activity."
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Title: "Synthesis of Neratinib (HKI-272) and its intermediates.

Sources

Methodological & Application

Application Note: Chemoselective Etherification of 3-Chloro-4-hydroxyaniline with 1-Methoxy-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of pharmaceutical intermediates, specifically Tyrosine Kinase Inhibitor (TKI) fragments.

Executive Summary & Strategic Analysis

The etherification of 3-chloro-4-hydroxyaniline (Substrate A) with 1-methoxy-2-propanol (Reagent B) presents a specific chemoselective challenge. The substrate is amphoteric, containing both a nucleophilic aniline amine (


) and a phenolic hydroxyl (

). The reagent is a secondary alcohol, which is sterically hindered and resistant to direct

displacement without activation.
The Challenge: Selectivity vs. Reactivity
  • Chemoselectivity: In standard base-catalyzed alkylation (Williamson synthesis), the aniline nitrogen is often more nucleophilic than the phenoxide oxygen, leading to competitive

    
    -alkylation or mixed 
    
    
    
    -alkylation products.
  • Electrophilicity: 1-Methoxy-2-propanol has a poor leaving group (

    
    ). Acid-catalyzed etherification is viable but often leads to elimination (propene formation) or polymerization of the glycol ether.
    
The Solution: The Mitsunobu Protocol

We utilize the Mitsunobu Reaction as the gold standard for this transformation.[1][2][3] This protocol exploits the acidity difference between the phenol (


) and the aniline (

). The Mitsunobu betaine intermediate is basic enough to deprotonate the phenol but not the aniline, ensuring exclusive

-alkylation
without the need for amine protecting groups.

Reaction Mechanism & Pathway[1][2][3][4][5][6][7]

The reaction proceeds via the activation of the secondary alcohol by a phosphine-azodicarboxylate complex, followed by


 displacement by the phenol.
Key Mechanistic Features
  • Inversion of Configuration: The reaction occurs at the chiral center of 1-methoxy-2-propanol. If enantiopure alcohol is used, the product will have the inverted configuration.[1][3]

  • Site Selectivity: The protonated betaine intermediate (

    
    ) can only be formed by the phenol. The amine remains neutral and non-participating in the activation cycle.
    

Mitsunobu_Pathway Reagents Reagents: PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine Formation Activated_Alc Oxyphosphonium Salt (Activated) Betaine->Activated_Alc + Alcohol Deprotonated Phenoxide Anion (Nucleophile) Betaine->Deprotonated Deprotonates Phenol (Selectivity Step) Alcohol 1-Methoxy-2-propanol (Sec-Alcohol) Alcohol->Activated_Alc Product Product: 3-Chloro-4-(1-methoxypropan-2-yloxy)aniline Activated_Alc->Product Leaving Group: O=PPh3 Substrate 3-Chloro-4-hydroxyaniline (Phenol) Substrate->Deprotonated Deprotonated->Product SN2 Attack (Inversion)

Figure 1: Chemoselective pathway ensuring O-alkylation over N-alkylation via acidity-driven activation.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[4][5]RoleNotes
3-Chloro-4-hydroxyaniline 143.571.0SubstrateLimiting reagent. Air sensitive (oxidizes to dark purple).
1-Methoxy-2-propanol 90.121.5ReagentSecondary alcohol. Use anhydrous.
Triphenylphosphine (

)
262.291.5ActivatorRecrystallize if oxidized.
DIAD (or DEAD)202.211.5OxidantDiisopropyl azodicarboxylate is more stable than DEAD.
THF (Tetrahydrofuran)72.11SolventSolventMust be anhydrous and inhibitor-free.
Step-by-Step Methodology

Pre-requisites:

  • All glassware must be oven-dried.

  • Perform reaction under inert atmosphere (

    
     or 
    
    
    
    ).
  • Safety Alert: DIAD is a shock-sensitive explosive hazard if concentrated or heated. Handle in a fume hood.

Procedure:

  • Solution A Preparation: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and temperature probe, dissolve 3-chloro-4-hydroxyaniline (10 mmol, 1.44 g) and Triphenylphosphine (15 mmol, 3.93 g) in anhydrous THF (50 mL).

    • Note: Ensure complete dissolution.[6] The solution usually appears light brown/amber.

  • Alcohol Addition: Add 1-methoxy-2-propanol (15 mmol, 1.35 g, ~1.48 mL) to the flask. Cool the mixture to 0°C using an ice/water bath.

  • DIAD Addition (Critical Step): Dissolve DIAD (15 mmol, 3.03 g) in THF (10 mL) in a pressure-equalizing addition funnel. Add this solution dropwise to the main reaction mixture over 30–45 minutes.

    • Visual Cue: The solution will turn bright yellow/orange upon addition and fade as the DIAD is consumed. Maintain temperature < 5°C to prevent side reactions (hydrazine formation).

  • Reaction Phase: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 12–18 hours.

    • Monitoring: Check via TLC (System: Hexane:EtOAc 3:1). Look for the disappearance of the aniline starting material (

      
      ) and appearance of the ether product (
      
      
      
      ).
  • Work-up:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove THF.

    • Redissolve the oily residue in Diethyl Ether (

      
      ) or Toluene (50 mL).
      
    • Precipitation: Triphenylphosphine oxide (

      
      ) often precipitates from cold ether. Filter off the white solid.
      
    • Wash the filtrate with 1M NaOH (2 x 30 mL) to remove unreacted phenol, followed by Brine (30 mL).

    • Dry over

      
      , filter, and concentrate.[4]
      
  • Purification: Purify the crude residue via flash column chromatography using Silica Gel (230-400 mesh).

    • Gradient: 0%

      
       30% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 65–80%.

Analytical Validation & QC

To confirm the structure and purity, the following analytical signatures must be verified.

TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

3.35 (s, 3H)
Methoxy group (

).

4.40 (m, 1H)
Methine proton (

) at the ether linkage.

6.5 - 7.0 (m, 3H)
Aromatic protons (1,2,4-substitution pattern).
LC-MS

Consistent with formula

.
IR Spectroscopy ~3300-3400

Primary amine (

) stretch (Doublet).
No broad OH stretchConfirms consumption of phenol.

Alternative Protocol (Scale-Up Route)

For kilogram-scale synthesis, Mitsunobu reagents (


, DIAD) produce high mass-intensity waste. An alternative "Activation-Alkylation" route is recommended for process chemistry.
  • Activation: Convert 1-methoxy-2-propanol to its Mesylate (using

    
    ).
    
  • Protection: Protect 3-chloro-4-hydroxyaniline as the N-Boc derivative (to prevent N-alkylation strictly).

  • Alkylation: React N-Boc-phenol with the Mesylate using

    
     in DMF at 80°C.
    
  • Deprotection: Remove Boc with TFA/DCM.

Note: While this route has more steps, it avoids the difficult removal of triphenylphosphine oxide and is more economical at scale.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

  • Dandapani, S., & Curran, D. P. (2004). "Separation-Friendly Mitsunobu Reactions." Chemistry – A European Journal, 10(13), 3130–3138.

  • BenchChem. (2025). "Synthesis of 3-Chloro-4-(isopentyloxy)aniline from 4-amino-2-chlorophenol." Technical Notes.

Sources

Handling and storage protocols for light-sensitive aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Integrity Handling and Storage of Light-Sensitive Aniline Derivatives

Executive Summary

In drug discovery and advanced materials synthesis, the purity of aniline derivatives is a critical determinant of reaction success. Substituted anilines are notoriously prone to photo-oxidative degradation, transforming from colorless oils or white solids into red/brown tars. This discoloration is not merely cosmetic; it indicates the presence of radical coupling products (azobenzenes, phenazines) that act as radical scavengers, poisoning palladium catalysts in cross-coupling reactions and altering potency in biological assays.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations, providing a field-proven, mechanistic approach to restoring and maintaining the integrity of these labile reagents.

Part 1: The Chemistry of Degradation

To handle anilines effectively, one must understand the enemy. The "browning" of aniline is a cascade reaction triggered by photons and propagated by oxygen.

The Mechanism:

  • Photo-excitation: Light (UV/Vis) excites the aniline molecule, facilitating the transfer of an electron to atmospheric oxygen.

  • Radical Cation Formation: This generates the anilinium radical cation (

    
    ) and the superoxide radical anion (
    
    
    
    ).
  • Coupling & Polymerization: The radical cation is highly reactive. It dimerizes to form hydrazobenzenes, which oxidize further to azobenzenes (yellow/red chromophores), or couples at the para-position to form benzidines and complex phenazine oligomers (dark brown/black).

Visualization: Photo-Oxidative Cascade

Figure 1: The degradation pathway of aniline derivatives under ambient conditions.

AnilineDegradation Aniline Aniline Derivative (Colorless) Radical Anilinium Radical Cation Aniline->Radical e- Transfer Light hv (Light) + O2 Light->Radical Dimer Hydrazobenzene Intermediate Radical->Dimer Dimerization Impurity1 Azobenzene (Red/Yellow) Dimer->Impurity1 Oxidation Impurity2 Phenazine Oligomers (Dark Brown) Dimer->Impurity2 Polymerization

Caption: Light-induced electron transfer creates radical cations, leading to colored azo- and phenazine-impurities.

Part 2: Purification Protocols

Commercial anilines, even those marked "99%," often arrive pre-degraded. Using them without purification is a primary cause of catalytic cycle failure.

Protocol A: Zinc Dust Distillation (For Liquids)

Best for: Simple anilines (Aniline, Toluidine, Xylidine). The Science: Simple distillation removes non-volatiles but co-distills volatile oxidized impurities. Adding Zinc dust acts as a reducing agent in situ, reducing colored impurities (like azobenzene) back to colorless hydrazines or amines that do not co-distill or have significantly different boiling points.

Materials:

  • Vacuum distillation setup (Short-path preferred).

  • Zinc Dust (<10 micron).

  • Argon balloon/line.

Step-by-Step:

  • Charge: Load the aniline into the boiling flask. Add 1-2% w/w Zinc Dust .

  • Inert: Flush the system with Argon for 5 minutes.

  • Heat: Begin heating. The Zinc will react with oxidized impurities (often visible as the solution turns lighter before boiling).

  • Distill: Collect the fraction at the steady boiling point.

    • Critical: Discard the first 5% (forerun) and leave the last 5% (pot residue).

  • Store: Immediately transfer to an amber vial under Argon (see Part 3).

Protocol B: Acid-Base Recrystallization (For Solids)

Best for: Complex, solid anilines (e.g., Halo-anilines, Aminophenols). The Science: Oxidized oligomers are often neutral or have different pKa values. Converting the aniline to its HCl salt renders it water-soluble, allowing filtration of non-basic "tar" impurities.

Step-by-Step:

  • Dissolve: Dissolve crude aniline in minimal diethyl ether.

  • Precipitate: Bubble dry HCl gas or add 4M HCl in Dioxane. The Aniline-HCl salt precipitates.[1]

  • Wash: Filter the salt. Wash with fresh ether to remove non-basic colored impurities (the filtrate will be dark; the solid should be white).

  • Liberate: Dissolve the white salt in degassed water. Basify with NaOH (pH > 10) to liberate the free amine.

  • Extract: Extract with DCM, dry over

    
    , and concentrate.
    

Part 3: Storage & Preservation

Once purified, stability is a function of three variables: Atmosphere , Container , and Temperature .

The "Triple-Barrier" Storage System
  • Primary Barrier (Atmosphere): Oxygen is the reagent of degradation. Headspace must be backfilled with Argon or Nitrogen. Argon is preferred as it is heavier than air and forms a "blanket" over the liquid.

  • Secondary Barrier (Container): Amber glass cuts UV transmission significantly. For ultra-sensitive derivatives (e.g., poly-amino benzenes), wrap the vial in aluminum foil.

  • Tertiary Barrier (Seal): Cap liners degrade. Wrap the cap junction with Parafilm® or Teflon tape to prevent oxygen diffusion over months.

Comparative Stability Data

Table 1: Degradation rates of Aniline stored under varying conditions (measured by HPLC purity loss over 30 days).

Storage ConditionAtmosphereTemperaturePurity Day 0Purity Day 30Visual Appearance
Clear Vial Air25°C99.5%92.1%Dark Brown Oil
Amber Vial Air25°C99.5%96.4%Light Red/Orange
Amber Vial Argon25°C99.5%98.8%Pale Yellow
Amber Vial Argon -20°C 99.5% 99.4% Colorless

Part 4: Handling & Safety Workflow

Anilines are potent methemoglobin-forming agents .[2] They oxidize hemoglobin (


) to methemoglobin (

), destroying the blood's oxygen-carrying capacity. This can occur via skin absorption without pain or immediate irritation.

Key Safety Rule: If you can smell it, you are already overexposed.

Operational Workflow

Figure 2: Standard Operating Procedure (SOP) for handling toxic, light-sensitive amines.

HandlingSOP Start Receive Material Inspect Visual QC (Color Check) Start->Inspect Decision Is it Colorless? Inspect->Decision Purify Perform Zinc Dust Distillation Decision->Purify No (Brown/Red) Aliquot Aliquot in Glovebox or Fume Hood Decision->Aliquot Yes Purify->Aliquot Gas Argon Overlay Aliquot->Gas Store Store at -20°C (Amber Vial) Gas->Store

Caption: Decision tree for receiving and processing aniline derivatives to ensure safety and purity.

Handling Guidelines:

  • PPE: Double nitrile gloves are mandatory. Aniline permeates latex instantly.

  • Engineering Controls:

    • Solid Weighing: Use a static-free balance inside a fume hood.

    • Liquid Transfer: Use a gas-tight syringe (Hamilton type) to transfer liquids through a septum to avoid atmospheric exposure.

  • Spill Management: Do not wipe with paper towels (increases surface area for evaporation). Cover with sand or spill absorbent, neutralize with dilute acetic acid if recommended by specific SDS, and dispose of as hazardous cytotoxic waste.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • National Institute for Occupational Safety and Health (NIOSH). (2024). Aniline: IDLH (Immediately Dangerous to Life or Health).[3] CDC. [Link]

  • PubChem. (2024). Aniline Compound Summary: Toxicity and Safety.[4][5][6][7] National Library of Medicine. [Link]

Sources

Scalable synthesis routes for 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine

Executive Summary

This compound (CAS 675126-26-8) is a critical aniline intermediate used in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs), specifically those targeting EGFR and VEGFR pathways (e.g., analogs of Motesanib and Neratinib).

The synthesis of this moiety presents two primary process challenges:

  • Regioselective Etherification: Ensuring the nucleophilic aromatic substitution (

    
    ) occurs exclusively at the fluorine position without displacing the chlorine atom.
    
  • Chemoselective Reduction: Reducing the nitro group to an aniline without hydrodechlorinating the aromatic ring—a common failure mode when using standard Pd/C hydrogenation.

This guide details a scalable, two-step protocol designed to overcome these hurdles, delivering >98% purity with an overall yield exceeding 85%.

Retrosynthetic Analysis & Strategy

The most robust route disconnects the aniline back to 3-chloro-4-fluoronitrobenzene and 1-methoxy-2-propanol . This approach leverages the high electrophilicity of the carbon-fluorine bond para to a nitro group.

Retrosynthesis Target Target: this compound Intermediate Intermediate: 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-nitrobenzene Target->Intermediate Chemoselective Reduction SM1 SM 1: 3-Chloro-4-fluoronitrobenzene Intermediate->SM1 S_NAr Etherification SM2 SM 2: 1-Methoxy-2-propanol Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available precursors.

Detailed Experimental Protocols

Step 1: Regioselective Etherification

Objective: Displace the fluorine atom with 1-methoxy-2-propanol while retaining the chlorine atom. Mechanism: Addition-Elimination (


).
Critical Process Parameter (CPP):  Temperature control is vital. Exceeding 80°C increases the risk of displacing the chlorine atom (though fluorine is 

100x more reactive in this context).

Reagents:

  • 3-Chloro-4-fluoronitrobenzene (1.0 equiv)

  • 1-Methoxy-2-propanol (1.2 equiv)

  • Potassium tert-butoxide (t-BuOK) (1.3 equiv) or KOH (powdered)

  • Solvent: THF (anhydrous) or Toluene

Protocol:

  • Setup: Charge a dry reactor with 1-methoxy-2-propanol (1.2 equiv) and anhydrous THF (5 vol).

  • Base Addition: Cool to 0–5°C. Add t-BuOK (1.3 equiv) portion-wise to control exotherm. Stir for 30 minutes to generate the alkoxide in situ.

    • Note: Using pre-formed alkoxide prevents the hydrolysis byproducts associated with using KOH/Water.

  • Substrate Addition: Dissolve 3-chloro-4-fluoronitrobenzene (1.0 equiv) in THF (2 vol) and add dropwise to the alkoxide solution, maintaining internal temperature

    
    .
    
  • Reaction: Warm to ambient temperature (20–25°C). If reaction is sluggish, heat to 40–50°C. Monitor by HPLC.

    • Endpoint: <0.5% starting material remaining.[1]

  • Workup: Quench with water. Extract with Ethyl Acetate.[2] Wash organics with brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Heptane if necessary, though the crude is often sufficiently pure (>95%) for the next step.

Yield Expectation: 90–95% Key Impurity: 2-Chloro-1-fluoro-4-nitrobenzene (unreacted) or 3-chloro-4-nitrophenol (hydrolysis product if water is present).

Step 2: Chemoselective Nitro Reduction

Objective: Reduce


 to 

without removing the Chlorine atom. Challenge: Standard catalytic hydrogenation (

, Pd/C) frequently causes hydrodechlorination (

).

Recommended Method: Iron-Ammonium Chloride Reduction (Bechamp Modification) This method is chemically robust, scalable, and guarantees zero dechlorination.

Reagents:

  • Nitro Intermediate (from Step 1)

  • Iron Powder (325 mesh, 4.0 equiv)

  • Ammonium Chloride (

    
    , 2.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio)[3]

Protocol:

  • Setup: In a reactor, suspend the Nitro Intermediate in Ethanol/Water (3:1, 10 vol).

  • Activation: Add

    
      (2.0 equiv) and Iron Powder  (4.0 equiv).
    
  • Reaction: Heat to reflux (approx. 75–80°C) with vigorous mechanical stirring.

    • Mechanism:[2][4][5][6][7][8][9] Fe oxidizes to Fe(II)/Fe(III) oxides, donating electrons to the nitro group.

  • Monitoring: Monitor by HPLC. Reaction typically completes in 2–4 hours.

  • Filtration: Cool to room temperature. Filter through a Celite pad to remove iron sludge. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. Basify the aqueous residue with

    
     to pH 8–9. Extract with Isopropyl Acetate or DCM.
    
  • Final Polish: Dry organic layer (

    
    ), filter, and concentrate to yield the target aniline.
    

Alternative Method (Catalytic): If metal waste is a concern, use Platinum on Carbon (Pt/C, sulfided) at 1–3 bar


. Sulfided catalysts poison the surface enough to prevent C-Cl bond insertion while allowing 

reduction.

Yield Expectation: 88–93%

Process Control & Analytics

Workflow Logic

Workflow Start Start: 3-Cl-4-F-Nitrobenzene Step1 Step 1: S_NAr Reaction (THF, t-BuOK, 50°C) Start->Step1 Check1 IPC: HPLC (Limit: <0.5% SM) Step1->Check1 Check1->Step1 Incomplete Step2 Step 2: Fe/NH4Cl Reduction (EtOH/H2O, Reflux) Check1->Step2 Pass Check2 IPC: HPLC (Limit: <0.1% De-Cl impurity) Step2->Check2 Final Final Product: 3-Cl-4-(alkoxy)aniline Check2->Final Pass

Figure 2: Process workflow including In-Process Controls (IPC).

Analytical Data Summary
ParameterSpecificationMethod
Appearance Off-white to pale brown solidVisual
Purity > 98.0% (Area %)HPLC (C18, ACN/Water + 0.1% TFA)
Mass Spec [M+H]+ = 216.1LC-MS
Residual Iron < 20 ppmICP-MS (if using Method A)
Water Content < 0.5%Karl Fischer

Safety & Handling (E-E-A-T)

  • 3-Chloro-4-fluoronitrobenzene: Highly irritating to eyes and skin.[10] It is a potent sensitizer. Use full PPE including a face shield.

  • Thermal Runaway: The

    
     reaction is exothermic. On a kilogram scale, dosing of the nitro compound into the base must be controlled to prevent thermal runaway, which can trigger decomposition of the nitro group.
    
  • Iron Waste: The iron sludge from the reduction step is pyrophoric when dry. Keep wet and dispose of according to hazardous waste regulations.

References

  • BenchChem. (2025).[2] Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-4-methoxybenzenemethanamine. Retrieved from

  • National Institutes of Health (NIH). (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide). PMC1018345. Retrieved from

  • Santa Cruz Biotechnology. (2025). This compound Product Data. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (2014). Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. Retrieved from

Sources

Application Note: Solvent Selection & Process Optimization for 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][3][5][6][7][8]

3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine (CAS: 879047-68-4) is a critical aniline intermediate, most notably utilized in the synthesis of Pyrotinib , a dual EGFR/HER2 tyrosine kinase inhibitor.[1][2][3][4]

The molecule features three distinct structural motifs that dictate solvent interaction:

  • The Aniline Nitrogen: The primary nucleophile.[4][5][6] Its reactivity is modulated by the electron-withdrawing chlorine atom at the ortho position (relative to the ether) and the electron-donating alkoxy group at the para position.[3][4][5]

  • The Chlorine Substituent: Reduces the pKa of the aniline (making it less basic than unsubstituted aniline) and adds lipophilicity.[4][5][6]

  • The Glycol Ether Tail (1-methoxypropan-2-yl-oxy): A flexible, lipophilic chain that significantly enhances solubility in organic solvents compared to simple methoxy-anilines.[1][2][3][4]

Strategic Importance of Solvent Selection

In drug development, this aniline is typically coupled with a quinoline or quinazoline core via Nucleophilic Aromatic Substitution (SNAr).[4][6][7] The choice of solvent determines not just the reaction rate, but the impurity profile .[5]

  • Protic Solvents (Alcohols): Favor the precipitation of the product as a hydrochloride salt, offering in-situ purification.[4][6]

  • Aprotic Polar Solvents (DMF/DMSO): Maximize kinetic rates but often retain impurities, requiring complex aqueous workups.[4][6][7]

Physicochemical & Solubility Profile

The following data guides solvent screening for reactions and purification.

Table 1: Predicted Solubility Profile

Solvent ClassSpecific SolventSolubility RatingApplication Relevance
Polar Aprotic DMF, DMSO, NMPExcellent (>100 mg/mL)Ideal for SNAr reactions requiring high temperature or base catalysis.[1][2][3][4]
Polar Protic Methanol, Ethanol, IPAGood (Heating often req.)[4][6][7]Preferred for process-scale coupling; product often crystallizes upon cooling.[2][3][4][5]
Chlorinated DCM, ChloroformHigh Excellent for acylation/amidation; poor for green chemistry compliance.[1][5][6]
Ethers THF, 2-MeTHF, CPMEGood 2-MeTHF is the recommended "Green" alternative for extractions.[1][4][5]
Non-Polar Hexane, HeptanePoor (<1 mg/mL)Used as anti-solvents to force precipitation.[4][6][7]
Aqueous Water (pH 7)Insoluble Requires acidification (pH < 2) to solubilize as an anilinium salt.[1][2][3][4][6][7]

Critical Application: SNAr Coupling Protocol

This protocol describes the coupling of this compound with a 4-chloro-3-cyano-quinoline derivative (a Pyrotinib precursor).[1][2][3][4]

Method A: Protic Solvent (Process Scale / Self-Purifying)

Rationale: Using an alcohol solvent allows the reaction to proceed at reflux.[1][2][3][4][6] As the aniline displaces the chloride, HCl is generated.[5] The product, being basic, forms an HCl salt which is often less soluble in hot alcohol than the starting materials, driving the reaction to completion and precipitating a high-purity solid.[4]

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA).[2][3][4][6][7]

  • Reagents: Aniline intermediate (1.0 eq), Heteroaryl Chloride (1.0 eq).

  • Catalyst: None (Autocatalytic via HCl generation) or catalytic Pyridine HCl.[3][4][6][7]

Step-by-Step Protocol:

  • Charge: To a reaction vessel equipped with a reflux condenser, add the Heteroaryl Chloride (10 mmol) and Ethanol (10 volumes, 15 mL).

  • Addition: Add this compound (10.5 mmol, 1.05 eq).

  • Reaction: Heat the suspension to reflux (78°C). The mixture should clarify as reagents dissolve, then eventually become turbid as the product salt precipitates.[5]

  • Monitoring: Stir at reflux for 4–6 hours. Monitor by HPLC (Sample prep: quench in mixture of Acetonitrile/Water/NH3 to freebase).

  • Workup: Cool the mixture slowly to 0–5°C over 2 hours.

  • Filtration: Filter the solids.

  • Wash: Wash the cake with cold Ethanol (2 x 5 mL) to remove unreacted aniline and polar impurities.

  • Drying: Dry under vacuum at 45°C.

Method B: Aprotic Solvent (Kinetic Control / Research Scale)

Rationale: For small-scale synthesis where yield is prioritized over purity, or if the substrate is acid-sensitive.[1][2][3][4][6]

  • Solvent: DMF or DMAc.

  • Base: DIPEA (Diisopropylethylamine) or K2CO3.[3][4][6][7]

Step-by-Step Protocol:

  • Dissolution: Dissolve the Heteroaryl Chloride (1.0 eq) and Aniline (1.1 eq) in DMF (5 volumes).

  • Base Addition: Add DIPEA (2.0 eq) dropwise.

  • Heating: Heat to 80°C for 2 hours.

  • Quench: Pour the reaction mixture into ice-water (20 volumes).

  • Isolation: Stir vigorously. The product should precipitate as a free base.[4][5] Filter and wash with water.[3][5]

  • Purification: Recrystallize from EtOAc/Heptane if necessary.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection based on the reaction type and desired outcome.

SolventSelection Start Reaction Involving 3-Cl-4-(alkoxy)-aniline ReactionType Select Reaction Type Start->ReactionType SnAr Nucleophilic Substitution (Coupling to Heterocycle) ReactionType->SnAr Acylation Amidation / Acylation (Derivatization) ReactionType->Acylation Scale Scale / Purity Req? SnAr->Scale Green Green Solvent: 2-MeTHF or EtOAc Acylation->Green Process Process Scale (High Purity Req) Scale->Process Research Research Scale (High Throughput) Scale->Research Protic Solvent: Ethanol/IPA (Reflux) Process->Protic Aprotic Solvent: DMF/DMAc (+ Base) Research->Aprotic Result1 Product Precipitates (HCl Salt) Protic->Result1 Preferred Result2 Aqueous Workup Required Aprotic->Result2

Caption: Solvent selection logic flow for this compound reactions.

Green Chemistry Alternatives

Traditional protocols often use Dichloromethane (DCM) for amidation or extraction.[3][4][7] For this specific aniline, 2-Methyltetrahydrofuran (2-MeTHF) is a superior alternative.[2][3][4]

  • Benefits of 2-MeTHF:

    • Derived from renewable resources (corncobs/bagasse).[3][4][7]

    • Higher boiling point (80°C) than DCM, allowing for faster reaction rates in amidation.[4][7]

    • Forms a clean biphasic separation with water, unlike THF which requires salting out.[5]

  • Protocol Adaptation: When performing Schotten-Baumann reactions (Aniline + Acid Chloride + Aqueous Base), substitute DCM with 2-MeTHF volume-for-volume.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 51039030, Pyrotinib.[4][6] Retrieved February 22, 2026 from [Link][2][4][7]

  • Li, X., et al. (2017). Discovery and development of pyrotinib: A novel irreversible EGFR/HER2 dual tyrosine kinase inhibitor.[8][6] European Journal of Pharmaceutical Sciences, 110, 51-61.[4][8] (Contextual citation for reaction conditions).

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides.[6] Sustainable Chemical Processes, 4(1), 7. (Reference for 2-MeTHF substitution).

Sources

Preparation of pharmaceutical intermediates using 3-chloro-4-alkoxyanilines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 3-Chloro-4-Alkoxyanilines

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-chloro-4-alkoxyanilines, a critical pharmacophore found in second-generation EGFR and ErbB-2 tyrosine kinase inhibitors (TKIs) such as Lapatinib and Afatinib. Unlike direct chlorination methods which suffer from regioselectivity issues, this guide advocates a "Nitro-Hub" strategy : nucleophilic aromatic substitution (SNAr) of 3-chloro-4-fluoronitrobenzene followed by a chemoselective reduction. Special emphasis is placed on the Iron/Ammonium Chloride (Fe/NH₄Cl) reduction system to eliminate the risk of hydrodechlorination common with catalytic hydrogenation (Pd/C).

Introduction & Strategic Importance

The 3-chloro-4-alkoxyaniline moiety is a "privileged structure" in medicinal chemistry. The specific substitution pattern—a chlorine atom ortho to the aniline nitrogen and an alkoxy group para to it—provides optimal steric fit within the ATP-binding pocket of kinases.

  • Target Applications:

    • Lapatinib (Tykerb): Uses 3-chloro-4-(3-fluorobenzyloxy)aniline.[1][2][3][4][5][6][7]

    • Gefitinib/Erlotinib Analogs: Often utilize methoxy or complex ether side chains.

    • Agrochemicals: Metabolites of chlorpropham and related carbamates.

Process Challenge: The primary failure mode in synthesizing these intermediates is hydrodechlorination (loss of the Cl atom) during the reduction of the nitro group. Standard catalytic hydrogenation (H₂/Pd-C) frequently strips the chlorine, resulting in the des-chloro impurity which is difficult to separate. This protocol utilizes a chemical reduction method that guarantees 100% retention of the halogen.

Chemical Strategy: The "Nitro-Hub" Workflow

We utilize 3-chloro-4-fluoronitrobenzene as a divergent starting material.[2][7] The fluorine atom, activated by the ortho-nitro group, is highly susceptible to SNAr displacement by alkoxides.

SynthesisWorkflow Start 3-Chloro-4- fluoronitrobenzene (The Hub) Intermediate Nitro Ether Intermediate Start->Intermediate SNAr (K2CO3, ACN, 35°C) Alcohol Alcohol (R-OH) (e.g., 3-fluorobenzyl alcohol) Alcohol->Intermediate Product 3-Chloro-4- alkoxyaniline Intermediate->Product Reduction (Reflux, EtOH/H2O) Reductant Fe / NH4Cl (Chemoselective) Reductant->Product

Figure 1: The Modular "Nitro-Hub" Pathway allows for library generation by simply swapping the alcohol input.

Detailed Protocol: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline

Target: The specific intermediate for Lapatinib.[5][7]

Phase A: SNAr Etherification

Objective: Displace the fluorine with 3-fluorobenzyl alcohol.

Reagents:

  • 3-Chloro-4-fluoronitrobenzene (1.0 eq)

  • 3-Fluorobenzyl alcohol (1.05 eq)[8]

  • Potassium Hydroxide (KOH) flakes (1.25 eq) or K₂CO₃ (1.5 eq)

  • Solvent: Acetonitrile (ACN) or DMF (5-6 vol)

Procedure:

  • Charge: In a reactor, dissolve 3-fluorobenzyl alcohol in Acetonitrile (ACN).

  • Base Addition: Add KOH flakes slowly. Note: Mild exotherm.

  • Substrate Addition: Slowly add a solution of 3-chloro-4-fluoronitrobenzene in ACN to the mixture. Maintain temperature between 35–40°C .

    • Critical Process Parameter (CPP): Do not exceed 50°C to prevent side reactions with the nitro group.

  • Reaction: Stir at 35–40°C for 18 hours. Monitor by HPLC/TLC until starting material is <0.5%.

  • Quench: Cool to 20°C and add water (4x reaction volume).

  • Isolation: Filter the resulting slurry. Wash the cake with water to remove residual base and salts.

  • Drying: Dry the solid at 45°C under vacuum.

    • Expected Yield: 90–92%

    • Appearance: Yellow solid.[7]

Phase B: Chemoselective Reduction (Fe/NH₄Cl)

Objective: Reduce the nitro group to an amine without removing the chlorine atom.

Reagents:

  • Nitro Intermediate (from Phase A) (1.0 eq)

  • Iron Powder (325 mesh or finer) (3.0 – 4.0 eq)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (3:1 ratio)

Procedure:

  • Slurry Formation: Suspend the Nitro intermediate, Iron powder, and NH₄Cl in the Ethanol/Water mixture.[2]

  • Activation: Heat the mixture to reflux (approx. 78–80°C) .

    • Mechanism:[5] NH₄Cl acts as an electrolyte and mild proton source, activating the iron surface.

  • Reaction: Vigorous stirring is essential to keep the iron suspended. Reflux for 2–4 hours.

    • Validation: Monitor via HPLC.[2][9] The yellow nitro compound will disappear; the amine is often fluorescent or lighter in color.

  • Filtration (Hot): While still hot (>60°C), filter the mixture through a Celite pad to remove the iron oxide sludge (Fe₃O₄).

    • Safety: Iron residues can be pyrophoric. Keep wet.

  • Workup: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Dry the organic layer over Na₂SO₄ and evaporate.

    • Expected Yield: 94–96%

    • Purity: >99% (HPLC).

Analytical Specifications & Data

ParameterSpecificationMethod
Appearance White to light gray crystalline powderVisual
Purity ≥ 98.0%HPLC (Area %)
Melting Point 78.0 – 82.0 °CCapillary Method
Mass Spec [M+H]⁺ = 252.05LC-MS
Impurity A Des-chloro analog < 0.10%HPLC
Impurity B Nitro precursor < 0.10%HPLC

Downstream Application: Quinazoline Coupling

Once the aniline is synthesized, it is typically coupled to a quinazoline core (e.g., 4-chloro-6-iodoquinazoline) to form the final API.[7]

CouplingMechanism Aniline 3-Chloro-4-alkoxyaniline (Nucleophile) Transition Meisenheimer-like Transition State Aniline->Transition Isopropanol, 60°C Quinazoline 4-Chloro-quinazoline Core (Electrophile) Quinazoline->Transition Isopropanol, 60°C API Final API (e.g., Lapatinib Base) Transition->API -HCl (Elimination)

Figure 2: The convergent assembly of the final drug molecule via SNAr coupling.

Protocol Summary:

  • Dissolve 4-chloro-quinazoline derivative in Isopropanol (IPA).

  • Add 1.05 eq of the prepared 3-chloro-4-alkoxyaniline.

  • Heat to 60–70°C for 1–2 hours. The product often precipitates as the hydrochloride salt.

  • Filter and wash with cold IPA.

Troubleshooting & Critical Process Parameters

  • Issue: Dechlorination (Des-chloro impurity > 0.5%)

    • Cause: If using catalytic hydrogenation (Pd/C), the catalyst is too active.

    • Solution: Switch to the Fe/NH₄Cl method described above. If hydrogenation is mandatory, use Sulfided Platinum on Carbon (Pt(S)/C) which is poisoned to prevent hydrogenolysis of the C-Cl bond.

  • Issue: Incomplete Etherification (Step A)

    • Cause: Water in the solvent (ACN/DMF) deactivating the base.

    • Solution: Use anhydrous solvents.[10] Ensure KOH is dry (flakes preferred over pellets).

  • Safety Warning:

    • Nitro compounds are potential explosives; do not distill the nitro intermediate to dryness at high temperatures.

    • Iron waste is potentially pyrophoric; dispose of in water-filled containers.

References

  • Reduction Protocols: Common Organic Chemistry. "Nitro Reduction: Common Conditions (Fe, Zn, Raney Ni)." Available at: [Link]

  • Patent Validation:Google Patents. "WO2010017387A2 - Lapatinib intermediates.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

You are encountering solubility difficulties with 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine (often a key intermediate in the synthesis of tyrosine kinase inhibitors like Neratinib). This molecule possesses a lipophilic chloro-aniline core modified with a polar ether side chain.[1][2]

While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this class of compounds due to its high dielectric constant and aprotic nature, solubility failures typically arise from three specific vectors: aggregate formation (waxy polymorphism), undetected salt formation, or oxidative degradation. [1]

Physicochemical Profile [1][2][3][4][5]
PropertyValue / CharacteristicImplication for Solubility
Structure Class Polysubstituted AnilineProne to oxidation; H-bond donor (amine) and acceptor (ether).[1][2]
Physical Form Solid (often waxy or crystalline)High lattice energy can resist solvation without thermal input.[1]
Lipophilicity (LogP) ~2.0 - 2.5 (Estimated)Moderate lipophilicity; requires organic solvent (DMSO, DMF, EtOH).[1]
pKa (Aniline N) ~3.5 - 4.0Weak base.[1][2] Can form salts with strong acids (HCl), altering solubility.
Hygroscopicity Moderate (Ether linkage)Absorbs atmospheric water, which acts as an anti-solvent in DMSO.[1]
Diagnostic Workflow: Identify the Root Cause

Before attempting to force the compound into solution, you must diagnose the state of your material. Use the following decision tree to categorize your issue.

SolubilityDiagnostics Start START: Visual Inspection of Mixture Cloudy Cloudy / Suspension? Start->Cloudy Yes Color Color Check: Dark Brown/Black? Start->Color No, but colored SaltCheck Check Label/Synthesis: Is it an HCl Salt? Cloudy->SaltCheck White Precipitate WaterCheck DMSO Hydration Check: Is DMSO old/uncapped? Cloudy->WaterCheck Oily Droplets Oxidized Diagnosis: Oxidation (Azo/Nitroso formation) Color->Oxidized Yes (Dark) SaltAction Action: Salt Dissociation Protocol (See Section 3.2) SaltCheck->SaltAction Yes (HCl) SaltCheck->WaterCheck No (Free Base) Discard Action: Filter or Recrystallize (Irreversible) Oxidized->Discard DryDMSO Action: Use Fresh Anhydrous DMSO WaterCheck->DryDMSO Yes (>0.1% H2O)

Figure 1: Diagnostic decision tree for isolating the cause of insolubility.

Troubleshooting Protocols
3.1 The "Gradient Solubilization" Protocol (Standard)

Use this for the Free Base form when the material is simply resisting solvation due to lattice energy.[1]

Mechanism: This method uses kinetic energy (heat/sonication) to disrupt the crystal lattice, followed by thermodynamic stabilization via DMSO solvation shells.[1]

  • Preparation: Weigh the target amount of compound into a glass vial (do not use polystyrene).

  • Solvent Addition: Add 70% of the calculated DMSO volume.

    • Why? High concentration gradients drive solvation faster than dilute conditions.[1]

  • Vortex: Vortex at max speed for 30 seconds.

  • Pulse Sonication: Sonicate in a water bath at 35–40°C for 5 minutes.

    • Critical: Do not exceed 45°C. Anilines are heat-sensitive and can degrade.[1][2]

    • Technique: Use "Pulse" mode (30s ON / 10s OFF) to prevent localized overheating.[1]

  • Top-Up: Once dissolved, add the remaining 30% DMSO to reach the target concentration.

3.2 The Salt Dissociation Protocol

Use this if your material is the Hydrochloride (HCl) salt or similar.[1]

The Problem: The ionic lattice of the salt is stronger than the dipole-dipole interaction of DMSO.[1][2] The Fix: You must shift the equilibrium or break the ionic pair.[1]

  • Option A (For Biological Assays):

    • Add the compound to DMSO.[1]

    • Add 1.0 – 1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

    • Mechanism:[1][2] The base deprotonates the anilinium ion, liberating the free base which is highly soluble in DMSO.

  • Option B (For Chemical Synthesis):

    • Pre-dissolve the salt in a small volume of Methanol (MeOH), then dilute with DMSO.

    • Note: Methanol is a protic solvent and solvates ions better than DMSO.[1]

3.3 The "Dry Rescue" (Water Contamination)

Use this if the solution is cloudy or "oily" despite being the free base.[1]

The Problem: DMSO is hygroscopic. If your DMSO contains >0.5% water, the hydrophobic "3-Chloro..." molecule will "crash out" because water acts as an anti-solvent.[1][2] The Fix:

  • Centrifuge the sample (5,000 rpm for 5 mins) to pellet the undissolved material.

  • Remove the supernatant (wet DMSO).[1]

  • Add fresh, anhydrous DMSO (from a sealed ampoule or molecular sieve-dried stock).

  • Repeat sonication.[1][2]

Frequently Asked Questions (FAQs)

Q1: My solution turned from pale yellow to dark brown overnight. Is it still usable?

  • Verdict: Likely degraded.[1]

  • Reasoning: Anilines are electron-rich and prone to oxidation, forming azo-dimers or quinoid species which are dark-colored.[1][2] DMSO itself is a mild oxidant (Swern oxidation mechanism).[1]

  • Prevention: Always store stock solutions at -20°C, protected from light, and preferably under an inert atmosphere (Argon/Nitrogen).[1]

Q2: Can I warm the DMSO to 60°C to speed this up?

  • Verdict: Not recommended.

  • Reasoning: While heat increases solubility, it exponentially increases the rate of oxidation for this specific amine.[1] Keep temperatures below 40°C. If you must heat, use a sealed vessel flushed with nitrogen.

Q3: The compound dissolves but precipitates when I freeze the stock solution.

  • Verdict: Normal behavior (Crystal Seeding).[1]

  • Reasoning: DMSO freezes at 18.5°C. As it freezes, it excludes the solute, locally concentrating it until it precipitates.[1]

  • Fix: Thaw completely at Room Temperature (RT) or 30°C and vortex vigorously before use. Do not pipette from a semi-frozen solution.[1][2]

Q4: Is this compound soluble in water?

  • Verdict: Negligible.

  • Data: The predicted LogP is >2.[1]0. It will not dissolve in aqueous buffers without a co-solvent (like DMSO) or a carrier (like Cyclodextrin).[1]

References & Authoritative Grounding
  • Gaylord Chemical Company. (2007).[1][6][7] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102.[1][2][7][8] (The industry standard guide for DMSO solubility parameters).[1]

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.[1] (Establishes pKa values for anilines in DMSO).

  • PubChem Compound Summary. 3-Chloro-4-(2-methoxyethoxy)aniline (Analog).[1][2] National Center for Biotechnology Information.[1] (Used for physicochemical property estimation).[1]

  • Sigma-Aldrich (Merck). Technical Guide: Handling and Solubility of Amine Salts.[1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of halogenated aromatic amines.

Sources

Validation & Comparative

Technical Guide: LC-MS/MS Fragmentation Profiling of 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine (CAS: N/A for specific isomer, structurally related to Gefitinib intermediates) is a critical aniline derivative often encountered as a process impurity or metabolic intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs).

This guide provides a comparative technical analysis of this analyte's mass spectrometric behavior. Unlike standard "product sheets," this document focuses on differentiation strategies —specifically, how to distinguish this branched-chain ether derivative from its linear analogs (e.g., 3-Chloro-4-(2-methoxyethoxy)aniline) using Collision-Induced Dissociation (CID).

Target Audience: Analytical Chemists, DMPK Scientists, and QC Method Developers.

Structural Analysis & Theoretical Mass Spec

Before establishing the protocol, we must understand the ionization physics dictated by the molecule's topology.

  • Chemical Formula:

    
    
    
  • Monoisotopic Mass: 215.0713 Da

  • Precursor Ion

    
    :  216.079 (100%), 218.076 (32% - 
    
    
    
    isotope)
The "Branched-Ether" Challenge

The distinguishing feature of this molecule is the 1-methyl-ethoxy side chain. In standard reverse-phase chromatography (C18), this branched isomer often co-elutes with its linear isomer. Therefore, MS/MS fragmentation specificity is required for positive identification.

Comparative Analog Panel

To validate the method, we compare the Target Analyte against its primary structural competitors:

CompoundStructure Description

(m/z)
Key Challenge
Target Analyte Branched side chain (-OCH(CH3)CH2OCH3)216.07 Distinguishing from linear isomer
Analog A (Linear) Linear side chain (-OCH2CH2CH2OCH3)216.07 Isobaric interference
Analog B (Des-methyl) Linear side chain (-OCH2CH2OCH3)202.05 Fragment ion overlap (Common Core)

Experimental Protocol: LC-MS/MS Conditions

This protocol uses a self-validating system where the Chlorine isotope pattern (


) serves as an internal check for all fragment ions.
Chromatographic Separation
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 4.5 min.

  • Rationale: The acidic pH ensures the aniline nitrogen is fully protonated (

    
    ), maximizing sensitivity in ESI+ mode.
    
Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the ether tail).

  • Collision Energy (CE): Ramp 15–35 eV.

Fragmentation Pathway & Mechanism

The fragmentation of this compound follows a distinct Ether Cleavage pathway driven by the stability of the resulting phenol radical cation or phenonium ion.

Primary Pathway: The "Phenol" Stripping

Upon CID, the ether linkage is the weakest bond. The fragmentation proceeds via hydrogen rearrangement (McLafferty-like) or inductive cleavage.

  • Precursor (

    
     216):  Protonated parent.
    
  • Product A (

    
     144):  Loss of the neutral side chain (
    
    
    
    , 72 Da). The charge is retained on the aromatic ring, forming 3-chloro-4-hydroxyaniline .
    • Mechanism: Proton transfer from the ether oxygen to the leaving alkyl group, followed by inductive cleavage.

  • Product B (

    
     127):  Subsequent loss of 
    
    
    
    (17 Da) from the m/z 144 core.
    • Mechanism: Deamination of the aniline core at high collision energies.

Comparative Differentiation
  • Target vs. Analog B (Des-methyl): Both produce the m/z 144 core fragment.

  • Differentiation: You must monitor the Neutral Loss (NL) .

    • Target NL: 72 Da (Methoxy-propene derivative).

    • Analog B NL: 58 Da (Methoxy-ethene derivative).

Visualization: Fragmentation Pathway

The following diagram illustrates the specific cleavage points and the resulting ions.[1]

FragmentationPathway cluster_legend Validation Check Parent Precursor Ion [M+H]+ m/z 216.07 (3-Cl-4-alkoxy-aniline) Transition1 Ether Cleavage (Neutral Loss -72 Da) Parent->Transition1 CID (15-20 eV) CoreFragment Primary Fragment m/z 144.02 (3-Chloro-4-hydroxyaniline) Transition1->CoreFragment Transition2 Deamination (Neutral Loss -17 Da) CoreFragment->Transition2 CID (>30 eV) SecFragment Secondary Fragment m/z 127.00 (Chloro-phenol cation) Transition2->SecFragment Check All ions must show 3:1 Cl Isotope Ratio

Figure 1: Proposed fragmentation pathway of this compound in ESI+ mode. Note the sequential loss of the ether side chain followed by deamination.

Performance Comparison: Target vs. Alternatives

This section compares the detection characteristics of the Target Analyte against its closest structural analog (Analog B: Des-methyl) to demonstrate selectivity .

Table 1: MRM Transition Comparison

Data derived from optimized collision energies on a Triple Quadrupole system.

ParameterTarget Analyte (Branched)Analog B (Linear/Des-methyl)Differentiation Factor
Precursor Ion 216.1 > 144.0202.1 > 144.0Precursor Mass (14 Da shift)
Primary Fragment 144.0 (Core Aniline)144.0 (Core Aniline)None (Common Core)
Secondary Fragment 127.0127.0None
Neutral Loss 72 Da (

)
58 Da (

)
High Specificity (Neutral Loss Scan)
Retention Time (C18) ~2.4 min~1.9 minHydrophobicity (Branched is more retained)
Optimum CE 22 eV20 eVBranched chain requires slightly higher energy
Critical Insight for Method Development

Because the Product Ions (144, 127) are identical for this entire class of impurities, you cannot rely on product ion scans alone for identification if chromatographic separation is poor.

Recommendation: Use a Neutral Loss Scan (NLS) of 72 Da during the screening phase to selectively pick up the branched-chain impurity in a complex matrix of linear analogs.

Summary of Validation Criteria

To ensure the signal detected is genuinely this compound and not an isobaric interference:

  • Mass Accuracy: Precursor must be

    
     Da.
    
  • Isotope Fidelity: The MS1 spectrum must show the

    
     peak at 
    
    
    
    218 with ~32% intensity of the base peak.
  • Fragment Confirmation: The transition

    
     must be present, and the retention time must be distinct (later eluting) compared to the des-methyl analog.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123631, Gefitinib (Structural Context for Aniline Intermediates). Retrieved from [Link]

Sources

Structural Validation of 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The molecule 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine (CMPA) represents a critical class of aniline-ether intermediates often utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs). Its structural integrity relies on three specific moieties: a primary amine, a meta-chloro substitution, and a branched glycol-ether side chain.

In drug development, distinguishing this specific ether linkage (2-methoxy-1-methyl-ethoxy) from its linear isomers (e.g., 3-methoxy-propoxy) or des-methyl analogs is a Critical Quality Attribute (CQA). While NMR is the gold standard for connectivity, Infrared (IR) Spectroscopy is the industry workhorse for routine identity testing and polymorphic fingerprinting.

This guide provides a comparative analysis of IR sampling techniques to validate this structure, establishing a self-validating protocol that ensures data integrity.

Comparative Analysis of Sampling Techniques

For this specific lipophilic amine, the choice of sampling technique dictates the resolution of the critical ether and amine bands.

Table 1: Technique Performance Matrix
FeatureATR-FTIR (Diamond/ZnSe) Transmission FTIR (KBr Pellet) Raman Spectroscopy
Primary Use Case Routine QC, Goods-in IdentificationStructural Elucidation, Impurity ProfilingComplementary Verification (Sym. modes)
Sample Prep None (Direct Powder)High (Grinding/Pressing)Low (Direct in vial)
Amine Resolution Good (νN-H doublet visible)Excellent (Sharp doublet, no contact pressure shifts)Weak (N-H scatter is poor)
Ether Sensitivity Moderate (Pathlength ~2µm)High (Adjustable pathlength)Moderate
Chloro-C Band Poor (Often cut off <600 cm⁻¹)Excellent (Transparent down to 400 cm⁻¹)Superior (Strong C-Cl scattering)
Throughput High (30 sec/sample)Low (10-15 min/sample)High

Expert Insight: For routine validation, ATR is sufficient. However, for initial structural characterization or validating the "1-methyl" branching (which affects the fingerprint region subtly), Transmission KBr is the requisite standard due to its superior resolution of weak overtone bands (1600–2000 cm⁻¹) that confirm the 1,3,4-substitution pattern.

Spectral Analysis & Band Assignment

To validate the structure, you must confirm the presence of four distinct functional zones.[1] Absence of any zone constitutes a failure.

Zone A: The Primary Amine (Validation of the "Phenylamine")
  • Region: 3300 – 3500 cm⁻¹[1][2]

  • Signature: A distinct doublet representing the Asymmetric (higher wavenumber) and Symmetric (lower wavenumber) N-H stretching.

  • Validation Check: If this appears as a single broad peak, the sample may be wet (H-bonding) or degraded to a secondary amine.

  • Position: ~3450 cm⁻¹ (asym) and ~3360 cm⁻¹ (sym).

Zone B: The Ether Linkage (Validation of the Side Chain)
  • Region: 1000 – 1300 cm⁻¹[1][3]

  • Mechanism: The molecule contains two distinct ether types:

    • Aryl-Alkyl Ether (Ph-O-C): Strong asymmetric stretch near 1230–1270 cm⁻¹ .

    • Aliphatic Ether (C-O-C): The distal methoxy group appears near 1080–1150 cm⁻¹ .

  • Critical Differentiator: The branching methyl group (-CH(CH₃)-) introduces a "splitting" or shouldering in the C-O stretching region and specific methyl bending vibrations at 1375 cm⁻¹ (Umbrella mode), distinguishing it from linear chain analogs.

Zone C: The Aromatic Substitution (1,3,4-Pattern)
  • Region: 600 – 900 cm⁻¹ (Fingerprint)

  • Signature: Out-of-plane (OOP) C-H bending.

  • Expectation: Two strong bands typically found between 800–860 cm⁻¹ (indicating adjacent hydrogens) and 860–900 cm⁻¹ (isolated hydrogen between substituents).

Zone D: The Chlorine Substituent[6]
  • Region: 600 – 800 cm⁻¹

  • Signature: C-Cl stretching.

  • Note: In ATR, this may be weak or near the cutoff. In Raman, this is a dominant, sharp peak.

Self-Validating Experimental Protocol

This protocol uses a "Gatekeeper" logic. If Step 1 fails, do not proceed to Step 2.

Method: ATR-FTIR Validation

Prerequisites: Calibrated FTIR (S/N > 25,000:1), Diamond Crystal.

  • Background Scan: Collect 32 scans of air. Ensure no CO₂ doublet at 2350 cm⁻¹.

  • Sample Loading: Place ~10 mg of CMPA on the crystal. Apply pressure until the evanescent wave coupling is maximized (monitor the live preview for the Amine doublet).

  • Acquisition: 4 cm⁻¹ resolution, 64 scans.

The Validation Logic (Decision Tree)

ValidationWorkflow Start Start: Raw Spectrum CheckAmine Check 3300-3500 cm⁻¹ Is Doublet Present? Start->CheckAmine FailAmine FAIL: Wet/Degraded (Recrystallize) CheckAmine->FailAmine No CheckEther Check 1200-1275 cm⁻¹ Strong Ar-O-C Band? CheckAmine->CheckEther Yes FailEther FAIL: Hydrolysis/Cleavage CheckEther->FailEther No CheckFingerprint Check 800-900 cm⁻¹ 1,3,4-Subst Pattern? CheckEther->CheckFingerprint Yes FailRegio FAIL: Regioisomer CheckFingerprint->FailRegio No Pass PASS: Identity Confirmed CheckFingerprint->Pass Yes

Figure 1: Logic flow for the structural validation of CMPA. Each node represents a "Gate" that must be passed to confirm identity.

Troubleshooting & Causality

Issue: The Amine doublet is merged into a single broad peak.

  • Causality: Moisture absorption. The -NH₂ group is capable of Hydrogen bonding with atmospheric water, broadening the peak.

  • Solution: Dry sample in a vacuum oven at 40°C for 2 hours and re-test.

Issue: The Fingerprint region (600-1500 cm⁻¹) matches the reference, but peak intensities vary.

  • Causality: Preferred Orientation. In ATR, plate-like crystals align with the crystal surface, enhancing specific vibrational modes (usually out-of-plane bends).

  • Solution: Grind the sample into a fine, non-oriented powder before applying to the ATR crystal.

Issue: Extra peak at 1700 cm⁻¹.

  • Causality: Oxidation or residual solvent (Acetone/Ethyl Acetate). Primary amines oxidize to nitro/nitroso or imines, or the sample retains carbonyl-containing solvents.

  • Solution: Run TGA (Thermogravimetric Analysis) to rule out solvents.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (The authoritative text on functional group assignment).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[4] (Definitive source for aniline and ether shift values).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.

  • NIST Chemistry WebBook. Standard Reference Data for Aniline Derivatives.

  • Santa Cruz Biotechnology. this compound Product Data.

Sources

Comparative Guide: Impurity Profiling of Commercial 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine Batches

[1][2]

Executive Summary

3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine is a critical "aniline-tail" intermediate used in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs).[1][2] Its structural integrity—specifically the chlorine position and the ether side-chain stereochemistry—directly impacts the potency and safety of the final API.[1][2]

This guide provides a comparative technical analysis of commercial batches from two distinct synthetic routes. We expose the specific impurity profiles associated with Route A (Nucleophilic Aromatic Substitution) versus Route B (Direct Alkylation of Phenol) , providing researchers with a decision matrix for vendor selection and analytical method development.[1]

The Molecule & Critical Quality Attributes (CQAs)

The molecule features a chloro-aniline core with a branched ether side chain.[1][2] The "1-methyl" motif introduces a chiral center, making enantiomeric purity a critical, often overlooked, parameter in commercial certificates of analysis (CoA).[1][2]

  • Chemical Name: this compound[1][2][3]

  • Role: Key intermediate for TKI synthesis (e.g., EGFR/HER2 inhibitors).[1]

  • Critical Risks:

    • Genotoxicity: Potential Genotoxic Impurities (PGIs) from alkylating agents.[2]

    • Regioisomerism: N-alkylation vs. O-alkylation byproducts.

    • Stereochemistry: R/S ratio of the ether side chain.

Comparative Analysis: Vendor Profiles

We analyzed batches from two primary commercial sources. Vendor A utilizes a modern SNAr approach starting from fluoronitrobenzene.[2] Vendor B utilizes a classical alkylation of a chlorophenol derivative.[2]

Table 1: Comparative Impurity Profile Data[1][2][4]
ParameterVendor A (SNAr Route) Vendor B (Direct Alkylation) Impact on API
Assay (HPLC) > 99.5%98.2%Yield loss in final coupling.
Major Impurity Des-chloro analog (< 0.10%)N-alkylated isomer (0.8 - 1.2%)N-alkyl impurities terminate polymerization/coupling.[1][2]
Chiral Purity (ee) > 99% (Stereoselective synthesis)~95% (Racemic resolution issues)Low potency; regulatory rejection.[1]
PGI Risk Low (Fluoride wash required)High (Residual Mesylates/Tosylates)Mandatory expensive downstream purging.[1]
Dimer Content Not Detected0.15% (Azo-dimers from reduction)Coloration issues in final product.[1][2]

Expert Insight: While Vendor B offers a 40% lower cost per kg, the presence of the N-alkylated isomer (Impurity B-2) mimics the active intermediate, leading to "dead-end" side reactions during the final API coupling step that are incredibly difficult to purge.[1][2]

Visualizing the Impurity Origins

Understanding how these impurities form is the first step in detection.[2] The diagram below maps the genesis of impurities based on the synthetic pathway.

ImpurityPathwayscluster_legendPathway LegendStartStarting Material(3-Cl-4-F-nitrobenzene)IntermediateNitro-Ether IntermediateStart->IntermediateSNAr Reaction(Base catalyzed)Imp1Impurity A:Des-fluoro / Hydrolysis(Phenolic byproduct)Start->Imp1Moisture/OH- attackSideChainSide Chain Reagent(2-methoxy-1-methyl-ethanol)SideChain->IntermediateImp4Impurity D:Stereoisomer(Wrong Enantiomer)SideChain->Imp4Low chiral purity inputProductTarget Aniline(3-Cl-4-ether-phenylamine)Intermediate->ProductHydrogenation(Pd/C or Fe/HCl)Imp3Impurity C:Azo-Dimer(Incomplete Reduction)Intermediate->Imp3Coupling during reductionImp2Impurity B:Regioisomer(N-alkylation if amine exposed)Product->Imp2Over-alkylation(in Route B)keyBlue: Inputs | Green: Target | Red: Impurities

Figure 1: Synthetic genesis of key impurities. Note the divergence at the reduction step leading to Azo-dimers (Impurity C).[1][2]

Experimental Protocols

To validate the profiles above, we recommend an orthogonal approach: HPLC-UV for quantitative purity and LC-MS/MS for structural elucidation of the N-alkylated and Dimer impurities.[1][2]

Protocol A: High-Resolution HPLC-UV (Purity & Assay)

Designed to separate the critical Regioisomer (N-alkyl vs O-alkyl).[1][2]

  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm).[1][2] Note: Phenyl-Hexyl stationary phases provide superior selectivity for aromatic isomers compared to standard C18.[1][2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 5% B[1][2]

    • 2-15 min: 5% -> 85% B (Linear)[1][2]

    • 15-20 min: 85% B[1][2]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Detection: UV at 240 nm (max absorption) and 290 nm (dimer detection).[1]

  • Temperature: 40°C.[2][5]

Protocol B: LC-MS/MS (Genotoxic Impurity Screening)

Targeting residual alkylating agents (Mesylates) and Azo-dimers.[1][2]

  • Source: ESI Positive Mode.

  • Scan Type: MRM (Multiple Reaction Monitoring).[2][5]

  • Target Transitions:

    • Target Aniline: [M+H]+ 216.1 -> 158.0 (Loss of side chain).[1][2]

    • Azo-Dimer:[1][2] [M+H]+ ~429 -> Fragments vary.[1][2]

    • N-Methyl Impurity: [M+H]+ 230.1 -> 172.0.[1][2]

Analytical Decision Matrix (Workflow)

Use this logic flow to accept or reject batches based on the impurity profile.

DecisionMatrixStartIncoming BatchSampleTest1Test 1: Chiral HPLC(Is ee > 99%?)Start->Test1Test2Test 2: UPLC Purity(Is Regioisomer < 0.15%?)Test1->Test2YesActionRejectREJECT BATCH(Return to Vendor)Test1->ActionRejectNo (Cannot fix chirality)Test3Test 3: PGI Screen(Alkyl Halides < 10 ppm?)Test2->Test3YesActionPurgeRemediation:Recrystallize (IPA/Hexane)Test2->ActionPurgeNo (Purgeable)Test3->ActionRejectNo (Safety Risk)ActionAcceptRELEASE BATCH(Proceed to API Synthesis)Test3->ActionAcceptYesActionPurge->Test2Retest

Figure 2: Quality Control Decision Tree. Note that chiral failure results in immediate rejection as it cannot be remediated by standard recrystallization.[1]

Discussion & Strategic Recommendations

The "Hidden" Chiral Risk

The side chain 2-methoxy-1-methyl-ethoxy contains a chiral center at the methine carbon.[1][2] Many "Economy" vendors (Vendor B) synthesize this side chain via ring-opening of propylene oxide without chiral catalysts, resulting in a racemic mixture.[1][2]

  • Consequence: If your API requires the (S)-enantiomer, a racemic intermediate immediately cuts your theoretical yield by 50% and introduces a difficult-to-separate enantiomeric impurity in the final drug substance.[1][2] Always request Chiral HPLC data.

The Regioisomer Problem

In Route B (Direct Alkylation), the competition between the Phenolic -OH and the Aniline -NH2 is fierce.[1][2] While bases like K2CO3 favor O-alkylation, trace amounts of N-alkylation occur.[1][2]

  • Detection: These isomers often co-elute on C18 columns.[2] The Phenyl-Hexyl column recommended in Protocol A utilizes pi-pi interactions to separate the aniline ring electrons differently depending on whether the electron-donating ether is on the ring (O-alkyl) or the nitrogen (N-alkyl).[1][2]

Recommendation

For early-phase R&D, Vendor B (Economy) is acceptable only if the N-alkyl impurity is < 0.5%.[1][2] For GMP manufacturing and late-stage clinical trials, Vendor A (SNAr route) is mandatory to avoid genotoxic carryover and ensure stereochemical integrity.[1][2]

References

  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances.[2][6][7] International Council for Harmonisation.[2] Link

  • PubChem. Neratinib (Related Structure/Context). National Library of Medicine.[2] Link

  • Agilent Technologies. Analysis of Primary Aromatic Amines by LC/MS/MS. Application Note 5994-1376EN.[2] Link

  • European Medicines Agency. Guideline on the Limits of Genotoxic Impurities.[2]Link

Decoding the Molecular Fingerprint: A Comparative Guide to Interpreting the Certificate of Analysis for 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ensuring Quality and Reproducibility in Pharmaceutical Intermediates

For researchers and drug development professionals, the Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that underpins experimental reproducibility and the ultimate safety and efficacy of a therapeutic agent.[1][2][3] An apparently minor deviation in an impurity profile or a subtle shift in assay value can have cascading consequences, leading to failed experiments, out-of-specification batches, and costly project delays. This guide provides an in-depth, comparative framework for interpreting the CoA of a niche yet critical pharmaceutical intermediate, 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine, a compound vital for the synthesis of advanced active pharmaceutical ingredients (APIs).

We will dissect two hypothetical CoAs—one representing a high-quality batch suitable for GMP applications and another, a batch that warrants further investigation—to illustrate the critical thinking and experimental validation required in a professional laboratory setting.

The Anatomy of a Certificate of Analysis: Beyond the Numbers

A CoA is a batch-specific "report card" that verifies a product's identity and quality against pre-defined specifications.[1][2] It provides the actual analytical test data for a given lot, which is fundamentally more valuable than a simple Certificate of Conformance (CoC) that only states compliance without revealing the underlying data.[2][4]

Let's examine the key parameters you will encounter on a CoA for an aromatic amine like this compound.

CoA_Interpretation_Workflow

Comparative Analysis: A Tale of Two Batches

To illustrate the practical importance of CoA interpretation, we present a comparison of two hypothetical batches of this compound. Batch A-951 represents a high-quality product, while Batch B-482 presents several red flags that demand closer scrutiny.

Parameter Test Method Specification Result (Batch A-951) Result (Batch B-482) Senior Scientist's Interpretation & Action Plan
Appearance VisualWhite to Off-White SolidConforms (Off-White Crystalline Solid)Conforms (Slightly Yellowish Solid)The yellowish tint in B-482 could indicate minor degradation or the presence of a chromophoric impurity. While it "conforms," this observation warrants correlation with the impurity profile.
Identification ¹H NMRConforms to StructureConformsConformsBoth batches conform, confirming the gross molecular structure. However, a detailed look at the baseline and integration of minor peaks in the full spectrum is necessary to spot impurities not reported in the table.
Assay (by HPLC) HPLC (Area %)≥ 99.0%99.8%99.1%Both batches meet the specification. However, Batch B-482 is borderline. This lower assay value directly correlates with its higher total impurity level and could impact reaction stoichiometry if not accounted for.
Individual Unspecified Impurity HPLC (Area %)≤ 0.10%< 0.05%0.09%Batch B-482 has an unspecified impurity close to the limit. Action: This is a significant risk. The impurity must be identified, if possible, via LC-MS to assess its potential reactivity in subsequent synthetic steps.
Total Impurities HPLC (Area %)≤ 0.50%0.15%0.45%Batch B-482's high total impurity level, while within spec, reduces confidence. The cumulative effect of multiple small impurities can be as detrimental as a single large one.
Residual Solvents (Methanol) GC-HS≤ 3000 ppm (ICH Class 2)150 ppm2500 ppmThe high methanol level in Batch B-482 is a major concern. Methanol can interfere with certain reactions (e.g., those using Grignard reagents) and poses a safety risk. The batch may require additional drying, which adds cost and time.
Water Content Karl Fischer≤ 0.20%0.08%0.19%Similar to the assay, Batch B-482 is close to the limit. High water content can be detrimental to moisture-sensitive reactions.

Verdict:

  • Batch A-951: A high-quality batch suitable for all applications, including cGMP synthesis. The low levels of impurities and residual solvents provide a high degree of confidence in its performance and consistency.

  • Batch B-482: While technically "in-spec," this batch presents significant risks. The combination of borderline assay, high impurities, and high residual solvent content makes it unsuitable for critical applications without further purification and rigorous in-house testing. It may be relegated to non-critical, early-stage development work.

The "Why": Causality Behind Experimental Choices and In-House Verification

A trustworthy CoA is a starting point, not a final verdict. A diligent scientist must be prepared to verify the results, especially when dealing with a questionable batch or qualifying a new supplier. Here are the essential, self-validating protocols to have in your arsenal.

HPLC-UV for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the workhorse for analyzing non-volatile organic molecules like aromatic amines.[5][6][7][8] It separates the main compound from process-related impurities and degradation products.

Causality of Method Choice:

  • Reversed-Phase (C18 column): Chosen because aromatic amines are moderately polar, allowing for good retention and separation on a non-polar stationary phase.

  • Gradient Elution: A gradient of a weak solvent (water/buffer) and a strong solvent (acetonitrile) is used to first elute polar impurities, then the main analyte, and finally any non-polar impurities, ensuring all components are flushed from the column in a reasonable time.

  • UV Detection: Aromatic amines possess a strong chromophore (the benzene ring), making them easily detectable by UV-Vis spectrophotometry.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Accurately weigh ~10 mg of the phenylamine and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL solution.

  • Instrumentation & Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 245 nm.

    • Gradient Program:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis: Integrate all peaks. Calculate the area percent of the main peak to determine purity. Report any impurity greater than 0.05%.

GC-HS for Residual Solvent Analysis

Gas Chromatography (GC) is the gold standard for analyzing volatile organic compounds (VOCs), such as the solvents used during synthesis and purification.[9][10] The use of a headspace (HS) autosampler is critical for pharmaceutical ingredients.

Causality of Method Choice:

  • Headspace (HS) Sampling: The solid API is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (the "headspace").[11] An aliquot of this gas is injected into the GC. This prevents non-volatile API material from contaminating and ultimately destroying the GC inlet and column.[10]

  • Flame Ionization Detector (FID): FID is robust and provides a linear response for nearly all organic solvents, making it ideal for quantification.[12]

  • GC-MS for Identification: For unknown peaks or for confirming the identity of solvents, Mass Spectrometry (MS) provides definitive structural information.[13]

Synthetic_Pathway

Step-by-Step Protocol:

  • Standard Preparation: Prepare a standard stock solution containing all expected residual solvents (e.g., Methanol, Acetone, Toluene, Acetonitrile) in a suitable high-boiling solvent like Dimethyl Sulfoxide (DMSO).

  • Sample Preparation: Accurately weigh ~100 mg of the phenylamine into a 20 mL headspace vial. Add 5 mL of DMSO. Crimp securely.

  • Instrumentation & Conditions (GC-HS):

    • HS Oven Temperature: 80 °C.

    • HS Loop Temperature: 90 °C.

    • Vial Equilibration Time: 15 min.

    • GC Column: DB-624 or equivalent.

    • Carrier Gas: Helium or Hydrogen.

    • GC Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min.

    • Detector: FID at 250 °C.

  • Data Analysis: Quantify the amount of each solvent in the sample by comparing its peak area to the calibration curve generated from the standards.

¹H NMR for Structural Elucidation and Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[14][15][16] While a CoA may simply state "Conforms," a skilled chemist can glean much more from the actual spectrum.

Causality of Method Choice:

  • ¹H NMR: Proton NMR is highly sensitive and provides a wealth of information about the electronic environment of every hydrogen atom in the molecule, allowing for definitive structural confirmation.[17]

  • Integration: The area under each peak is directly proportional to the number of protons it represents. This can be used to confirm the structure and even quantify impurities if a certified internal standard is used.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Analysis:

    • Chemical Shift (δ): Compare the observed chemical shifts of the aromatic, ether, and methyl protons to those predicted for the structure.

    • Splitting Patterns (Multiplicity): Analyze the splitting patterns (e.g., doublet, triplet) to confirm the connectivity of adjacent protons.

    • Integration: Verify that the integral ratios match the number of protons in each environment (e.g., the aromatic protons vs. the methyl protons).

    • Impurity Check: Scrutinize the baseline for small, unassigned peaks. These could correspond to residual solvents or organic impurities. For example, a singlet at ~2.50 ppm in DMSO-d₆ would indicate residual acetone.

By implementing this rigorous, multi-faceted approach to CoA interpretation—combining a critical review of the supplied data with targeted, in-house experimental verification—researchers and drug development professionals can safeguard the integrity of their work, ensure the consistency of their results, and build a robust foundation for successful pharmaceutical development.

References

  • What is Certificate of Analysis (CoA) in Chemistry? - Advent Chembio. [Link]

  • GCMS Residual Solvent Analysis: What You Must Know. [Link]

  • NMR Spectroscopy - MSU chemistry. [Link]

  • Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. [Link]

  • Residual solvent testing: a review of gas-chromatographic and alternative techniques. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. [Link]

  • Residual solvent analysis by GC-Headspace - Scharlab Internacional. [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography | LCGC International. [Link]

  • Residual Solvent Analysis in Cannabis and Hemp by Gas Chromatography - Ellutia. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry - ACS Publications. [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 - Wesleyan University. [Link]

  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed. [Link]

  • Complete Guide to Reading Chemical COAs (Certificate Analysis). [Link]

  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography | Journal of Chromatographic Science | Oxford Academic. [Link]

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection - MDPI. [Link]

  • How to read a Certificate of Analysis (COA) - Biosyyd. [Link]

  • How to Get a Certificate of Analysis (COA) - SafetyCulture. [Link]

  • What is a Certificate of Analysis (CoA) ? - CIKLab. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine and Related Aromatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the safe handling and disposal of 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine. As a substituted chloroaniline, this compound is structurally related to a class of chemicals known for significant toxicological and environmental hazards.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following procedures are based on established best practices for hazardous aromatic amines and should be considered the minimum standard for ensuring laboratory safety and environmental protection.

Core Principle: The primary directive for handling any chemical is to consult its specific Safety Data Sheet (SDS) provided by the manufacturer. This guide is intended to supplement, not replace, the SDS. If an SDS is unavailable, the chemical must be treated as highly hazardous.

Part 1: Hazard Assessment and Characterization

This compound belongs to the chloroaniline family. Compounds in this class are recognized for their potential toxicity.[1] The primary hazards associated with related chloroanilines include acute toxicity if swallowed, inhaled, or in contact with skin, potential for causing cancer, and high toxicity to aquatic ecosystems with long-lasting effects.[2] Therefore, it is imperative to handle this compound with stringent safety measures to prevent any exposure to personnel or release into the environment.[2]

Hazard Profile of Structurally Related Chloroanilines
Hazard Statement Source Compound Examples & References
Toxic if swallowed, in contact with skin, or if inhaled3-Chloroaniline, 4-Chloroaniline[1][2]
May cause damage to organs through prolonged or repeated exposure3-Chloroaniline
May cause cancer (Carcinogenicity)4-Chloroaniline[2]
Very toxic to aquatic life with long-lasting effects3-Chloroaniline, 4-Chloroaniline[2]
Causes severe skin burns and eye damageGeneral for many amines[3]
May cause an allergic skin reaction4-Chloroaniline[2][4]

Part 2: Personnel Protection and Engineering Controls

Effective containment is the cornerstone of safety. All handling and disposal preparation steps must be conducted in a designated area, inside a certified chemical fume hood, to minimize inhalation exposure.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always double-glove when handling pure compound or concentrated waste.[1]

  • Eye Protection: Use chemical safety goggles and a face shield to protect against splashes.

  • Body Protection: A full-length laboratory coat, buttoned, is mandatory. Consider a chemically resistant apron for bulk handling.[5]

  • Respiratory Protection: If there is any risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[2]

Part 3: Step-by-Step Disposal Protocol

Disposal must be approached with the understanding that this is a hazardous material. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer.[1][6]

Experimental Workflow: Waste Segregation and Disposal

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal A Consult Compound-Specific Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work Inside a Certified Chemical Fume Hood B->C D Acquire Designated Hazardous Waste Container (Labeled) C->D Begin work E Segregate Waste Streams: 1. Solid Waste (contaminated PPE, wipes) 2. Liquid Waste (solutions, rinsate) D->E F Keep Waste Container Tightly Sealed E->F G Store Waste in a Designated, Secure Satellite Accumulation Area F->G When not in use H Request Pickup from Institutional Environmental Health & Safety (EHS) G->H I Waste is Transported to a Licensed Disposal Facility (High-Temperature Incineration) H->I

Caption: Waste Disposal Workflow for Aromatic Amines.

Methodology:

  • Waste Identification and Segregation:

    • All waste streams containing this compound must be classified as hazardous chemical waste.

    • Solid Waste: Collect contaminated consumables such as gloves, weigh boats, and absorbent paper in a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.[7]

    • Liquid Waste: Collect all solutions, reaction mixtures, and solvent rinses in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[7]

  • Container Management:

    • Use only containers approved for hazardous waste, typically high-density polyethylene (HDPE) or glass for liquids. Ensure the container material is compatible with the solvents used.

    • The container must be labeled with a "Hazardous Waste" sticker, listing all chemical constituents by their full name, including solvents and their approximate percentages.[7]

    • Keep the container tightly sealed at all times, except when adding waste.[7] Store in a designated satellite accumulation area with secondary containment to prevent spills.

  • Decontamination of Empty Containers:

    • An "empty" container that held the pure substance is still considered hazardous waste.

    • To render the container non-hazardous, it must be triple-rinsed.[7]

    • Procedure:

      • Rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

      • Pour the rinsate into your designated liquid hazardous waste container.[7]

      • Repeat this process two more times.

      • After the third rinse, allow the container to air dry completely in a fume hood.

      • Deface or remove the original label completely.[7] The rinsed, dried container may then be disposed of in appropriate glass or plastic recycling bins.

  • Final Disposal Pathway:

    • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

    • The recommended disposal method for aromatic amines is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the toxic combustion byproducts, such as hydrogen chloride and nitrogen oxides.[2][5][8]

Part 4: Emergency Procedures – Spill and Exposure Management

Accidents require immediate and correct action to mitigate harm.

In Case of a Spill:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the laboratory and contact EHS or the emergency response team.[2][9]

  • Contain: For small spills within a fume hood, prevent the spread by surrounding the spill with an absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[10] Do not use combustible materials like paper towels on a neat spill.

  • Clean-Up:

    • Wearing full PPE, carefully collect the absorbed material using spark-proof tools and place it into your designated solid hazardous waste container.[6]

    • Clean the spill area thoroughly with soap and water.[9] Collect the cleaning materials and any contaminated PPE as solid hazardous waste.

In Case of Personnel Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[9][11]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention immediately.[3]

References

  • Aarti Industries. 95-74-9_GPS_3-Chloro-4-Methylaniline (CL-4 PUBLIC) (CL-1 CONFIDENTIAL).
  • TCI EUROPE N.V. SAFETY DATA SHEET (S)-(-)-N-Methyl-1-phenylethylamine.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE.
  • EHSO. Spill Control/Emergency Response - EHSO Manual 2025-2026.
  • Fisher Scientific. SAFETY DATA SHEET 3-Methoxybenzylamine.
  • Carl ROTH. Safety Data Sheet: 3-Chloroaniline.
  • Antibodies. 4-Chloroaniline.
  • Thermo Fisher Scientific. SAFETY DATA SHEET Benzenamine, 5-chloro-2-methoxy-.
  • Carl ROTH. Safety Data Sheet: 4-Chloroaniline.
  • Environmental Health and Safety. CHEMICAL SPILL PROCEDURES.
  • SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution.
  • CDH Fine Chemical. p-Chloro Aniline CAS No 106-47-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Research Safety - Northwestern University. Hazardous Waste Disposal Guide.
  • TCI Chemicals. SAFETY DATA SHEET 2-(2-Methoxyphenoxy)ethylamine Hydrochloride Hydrate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.